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  • Product: 5-Bromo-3,3-dimethylpent-1-ene
  • CAS: 70472-96-7

Core Science & Biosynthesis

Foundational

5-Bromo-3,3-dimethylpent-1-ene chemical structure and physical properties

An In-Depth Technical Guide to 5-Bromo-3,3-dimethylpent-1-ene: Structural Dynamics, Synthesis Protocols, and Catalytic Applications As drug development and complex natural product synthesis increasingly rely on highly fu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 5-Bromo-3,3-dimethylpent-1-ene: Structural Dynamics, Synthesis Protocols, and Catalytic Applications

As drug development and complex natural product synthesis increasingly rely on highly functionalized, sterically tailored building blocks, 5-Bromo-3,3-dimethylpent-1-ene (CAS: 70472-96-7) has emerged as a critical bifunctional synthon. This molecule is characterized by a terminal alkene and a primary alkyl bromide, separated by a quaternary gem-dimethyl carbon center.

This guide provides a comprehensive analysis of its structural causality, validated synthesis protocols, and advanced applications in organometallic catalysis, designed specifically for application scientists and synthetic chemists.

Structural Analysis & Physicochemical Properties

The synthetic utility of 5-Bromo-3,3-dimethylpent-1-ene is not merely a product of its functional groups, but rather its precise spatial geometry. The presence of the C3 gem-dimethyl group induces the Thorpe-Ingold effect (geminal dialkyl effect). By compressing the internal bond angle between the reactive terminal alkene and the primary bromide (or its downstream derivatives), the molecule drastically lowers the entropic barrier for intramolecular cyclizations. This makes it an ideal precursor for forming cyclopentane/cyclohexane derivatives and tethered organometallic catalysts[1].

Quantitative Data Summary
PropertyValue
Chemical Name 5-Bromo-3,3-dimethylpent-1-ene
Synonyms 5-Bromo-3,3-dimethyl-1-pentene; 1-Bromo-3,3-dimethyl-4-pentene[2]
CAS Registry Number 70472-96-7[2]
Molecular Formula C7H13Br[2]
Molecular Weight 177.08 g/mol [2]
Physical State Colorless to light yellow oil (at standard conditions)[1]
Key Structural Features Terminal vinyl group, primary bromide, quaternary gem-dimethyl core

De Novo Synthesis Methodology

Because specialized bifunctional synthons are often required in high purity for sensitive catalytic steps, synthesizing 5-Bromo-3,3-dimethylpent-1-ene from commercially available precursors is a standard laboratory practice. The following self-validating workflow details its synthesis from methyl 3,3-dimethyl-4-pentenoate[3].

Synthesis Start Methyl 3,3-dimethyl-4-pentenoate Step1 Reduction (LiAlH4, Et2O, 0 °C to RT) Start->Step1 Int1 3,3-Dimethylpent-4-en-1-ol Step1->Int1 86% Yield Step2 Mesylation (MsCl, Et3N, CH2Cl2, 0 °C) Int1->Step2 Int2 3,3-Dimethylpent-4-enyl methanesulfonate Step2->Int2 Step3 Halogenation (Finkelstein) (LiBr, Acetone, Reflux, 6h) Int2->Step3 Product 5-Bromo-3,3-dimethylpent-1-ene (Target Compound) Step3->Product 64% Yield

Workflow 1: Three-step synthesis of 5-Bromo-3,3-dimethylpent-1-ene from an ester precursor.

Step-by-Step Protocol & Causality

Step 1: Hydride Reduction to 3,3-Dimethylpent-4-en-1-ol

  • Protocol : Suspend LiAlH4​ (1.2 equiv) in anhydrous Et2​O at 0 °C under argon. Dropwise add methyl 3,3-dimethyl-4-pentenoate. Warm to room temperature and stir for 2 hours.

  • Causality : LiAlH4​ is required to fully reduce the ester to a primary alcohol. Et2​O acts as an aprotic coordinating solvent that stabilizes the lithium ion, facilitating hydride delivery.

  • Self-Validation : Quench using the Fieser method ( n g LiAlH4​ requires n mL H2​O , n mL 15% NaOH, 3n mL H2​O ). A successful quench yields crisp, white, granular aluminum salts that filter easily. TLC will show the complete disappearance of the high- Rf​ ester and the appearance of a low- Rf​ alcohol. Expected yield: ~86%[3].

Step 2: Activation via Mesylation

  • Protocol : Dissolve the resulting alcohol in dry CH2​Cl2​ . Add Et3​N (1.5 equiv) and cool to 0 °C. Add methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise. Stir for 1-2 hours.

  • Causality : The primary hydroxyl is a poor leaving group. Conversion to a methanesulfonate (mesylate) activates the C5 carbon for nucleophilic attack. Et3​N serves as an acid scavenger to neutralize the HCl byproduct, strictly preventing the hydrochlorination of the sensitive terminal alkene.

  • Self-Validation : The reaction is highly exothermic; proper temperature control at 0 °C prevents side reactions. Aqueous workup with saturated NaHCO3​ yields the crude mesylate, which is typically used immediately without column chromatography to prevent degradation.

Step 3: Finkelstein-Type Bromination

  • Protocol : Dissolve the crude mesylate in anhydrous acetone. Add anhydrous LiBr (3.0 equiv) and reflux for 6 hours[3].

  • Causality : Acetone is a polar aprotic solvent that readily dissolves LiBr. However, the byproduct, lithium methanesulfonate ( LiOMs ), is highly insoluble in acetone. This insolubility drives the SN​2 equilibrium forward via Le Chatelier's principle.

  • Self-Validation : The continuous precipitation of a fine white solid ( LiOMs ) during reflux visually confirms the reaction's progress. Post-filtration and solvent removal, vacuum distillation or silica gel chromatography yields the pure bromide (Expected yield: ~64%)[3].

Advanced Applications in Organometallic Catalysis

The orthogonal reactivity of the bromide and the alkene makes 5-Bromo-3,3-dimethylpent-1-ene highly valuable in complex synthetic cascades.

A. Palladium-Catalyzed Intramolecular Oxidative Alkylation

This molecule is frequently converted into a Grignard reagent to synthesize complex β -diketone dienes. These dienes undergo highly efficient Pd(II)-catalyzed intramolecular oxidative alkylations to form cyclohexenone derivatives[4].

Application A 5-Bromo-3,3-dimethylpent-1-ene B Grignard Reagent Formation (Mg, Et2O, Reflux) A->B C Nucleophilic Addition (Aldehyde Electrophile) B->C D Oxidation to β-Diketone (Swern Oxidation) C->D E Intramolecular Oxidative Alkylation (PdCl2(CH3CN)2 Catalyst) D->E Thorpe-Ingold Effect Accelerated

Workflow 2: Grignard functionalization and Pd-catalyzed intramolecular cyclization.

Mechanistic Insight : By reacting the Grignard reagent of 5-bromo-3,3-dimethylpent-1-ene with an aldehyde (e.g., (2-methyl-[1,3]dioxolan-2-yl)acetaldehyde) and subsequently oxidizing the product, researchers generate a 7,7-dimethyl-8-nonene-2,4-dione intermediate[4]. When exposed to PdCl2​(CH3​CN)2​ , the Pd(II) center coordinates to the terminal alkene, activating it. The gem-dimethyl group forces the enol tautomer of the β -diketone into close spatial proximity with the activated alkene, overcoming entropic barriers and driving the cyclization forward to yield complex cyclic frameworks[4].

B. Synthesis of Tethered Molybdenum Alkylidenes

In the realm of olefin metathesis, 5-Bromo-3,3-dimethylpent-1-ene is utilized to synthesize tethered Schrock carbenes. The bromide undergoes cross-coupling with bulky aryl compounds (e.g., forming 1-(3,3-Dimethylpent-4-enyl)-3,5-diisopropylbenzene)[1]. The terminal alkene is then strategically positioned to coordinate with the Molybdenum center, creating a highly stable, tethered alkylidene complex that exhibits unique stereoselectivity in ring-closing metathesis (RCM)[1].

Handling, Storage, and Safety Protocols

To maintain the integrity of this bifunctional reagent, strict storage protocols must be observed:

  • Photolytic Degradation : Like most primary alkyl bromides, the C-Br bond is susceptible to slow photolytic cleavage, leading to the formation of bromine radicals and subsequent degradation. Store in amber borosilicate glass vials.

  • Autoxidation : The terminal alkene can undergo autoxidation forming allylic hydroperoxides. The headspace of the storage container must be purged with Argon or Nitrogen prior to sealing.

  • Thermal Stability : Store refrigerated at 2–8 °C to prevent thermally induced polymerization or degradation over extended periods.

References[2] "5-bromo-3,3-dimethylpent-1-ene | CAS#:70472-96-7". ChemSrc. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQES5ORhnT0_1BenDhXgZ-8jvr-CPqVLqvCjORlXaQtH1iZqreMuH_KKD2fyt_9EakmG4lL6U4F_BZ3Ak9GRjVJbDVXMz8T3D49zuxtZ0ssbaOKHwnuLyGoXXI6dt55uAEq5MydbUBtusNbUxp-SFG0=[3] "Cascade Radical Cyclizations via Biradicals Generated from (Z)-1,2,4-Heptatrien-6-ynes". Journal of the American Chemical Society (ACS). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXeFZz1sdnK3bNJ88Fl8D0LqIkCSShHvQ33v0qnQ9KZHVCRc35V7xF2YnblkWRlqZ2Cmhvi0eHUTtlt3mcXORw3wX6pfeGmUL8avr0pGoL-aMCx7ToNYThyQNhWADd5ElUgAYp[1] "Synthesis, Properties, and Structure of Tethered Molybdenum Alkylidenes". Organometallics (ACS). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhtAe6XD-Ps6HFQ2ZBw0lHxFrhxMmuMrGv4pUUhKMKts1kM41Wi_dvsClqPjDnk8kPYR10W1sr9l1Z2qUcsWMB_2E1Gjl44qFqTBMfSQP_gqnIW63YrzxPcFg7-gCfi7AV7agJ[4] "Palladium-Catalyzed Intramolecular Oxidative Alkylation of Unactivated Olefins". Chemistry - A European Journal (Wiley-VCH). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZGqDZ61Du8X0WxevNhB8djSfwfQRaNV8k30nVviDHhL33JCZ3GLhzb9bLHyUNt7ovioD6hVylFkcwzvHsmXJdFcGpoYyXzW4Hf0l0mc6npRb9OptygzoXOXeJCQkhR3fa2YnOIkQ27Q3q7lnmBrkQ4gPU_YU=

Sources

Exploratory

Synthesis Pathways for 5-Bromo-3,3-dimethylpent-1-ene: A Comprehensive Technical Guide

Executive Summary 5-Bromo-3,3-dimethylpent-1-ene is a highly versatile bifunctional building block featuring a terminal alkene, a primary alkyl bromide, and a sterically demanding gem-dimethyl group at the allylic positi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromo-3,3-dimethylpent-1-ene is a highly versatile bifunctional building block featuring a terminal alkene, a primary alkyl bromide, and a sterically demanding gem-dimethyl group at the allylic position. It is frequently utilized in the synthesis of tethered molybdenum alkylidenes for metathesis and in cascade radical cyclizations[1].

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis is executed in three distinct phases:

  • Carbon Skeleton Construction: A Johnson-Claisen rearrangement to establish the gem-dimethyl allylic center.

  • Oxidation State Adjustment: A hydride reduction of the resulting ester to a primary alcohol.

  • Halogenation: A two-step mesylation/bromination sequence to install the primary bromide without triggering carbocation rearrangements.

SynthWorkflow A Prenyl Alcohol + Trimethyl Orthoacetate B Methyl 3,3-dimethyl- pent-4-enoate A->B Johnson-Claisen [3,3]-Rearrangement 110-140 °C, H+ C 3,3-Dimethyl- pent-4-en-1-ol B->C LiAlH4 Reduction THF, 0 °C to RT D 5-Bromo-3,3-dimethyl- pent-1-ene C->D 1. MsCl, Et3N 2. LiBr, Acetone, Reflux

Figure 1: Three-step synthetic workflow for 5-Bromo-3,3-dimethylpent-1-ene.

Experimental Protocols & Self-Validating Systems

Step 1: Johnson-Claisen Rearrangement

Target: Methyl 3,3-dimethylpent-4-enoate

Causality: The2 is the most elegant method to construct the sterically congested C3 quaternary center[2]. Trimethyl orthoacetate is selected over triethyl orthoacetate because the byproduct, methanol, has a lower boiling point (64.7 °C), allowing it to be continuously distilled off to drive the equilibrium toward the ketene acetal intermediate[3].

Protocol:

  • Equip a reaction flask with a mechanical stirrer, a dropping funnel, and a vacuum-jacketed fractionating column.

  • Add trimethyl orthoacetate (4.0 equiv) and a catalytic amount of orthophosphoric acid (0.06 equiv). Heat the mixture to 110 °C.

  • Add 3-methylbut-2-en-1-ol (prenyl alcohol, 1.0 equiv) dropwise over 1 hour. Continuously collect the distilled methanol.

  • Once addition is complete, maintain at 110 °C for 1 hour, then increase the temperature to 140–145 °C for 1.5 hours to force the[3,3]-sigmatropic rearrangement.

  • Purify the product via vacuum distillation (bp ~70 °C at 60 mm Hg)[2].

Self-Validating IPC:

  • Volumetric Validation: The volume of distilled methanol must equal exactly 2 equivalents relative to the prenyl alcohol. A shortfall indicates incomplete ketene acetal formation.

  • Analytical Validation: GC-MS must confirm the product mass (m/z 142).

Mechanism A Mixed Orthoester Formation (Transesterification) B Ketene Acetal Generation (- MeOH) A->B Acid Catalysis, Heat C [3,3]-Sigmatropic Rearrangement (Concerted) B->C 140 °C D Methyl 3,3-dimethylpent-4-enoate (Stable Carbonyl) C->D C-C Bond Formation

Figure 2: Mechanistic sequence of the Johnson-Claisen rearrangement.

Step 2: Hydride Reduction

Target: 3,3-Dimethylpent-4-en-1-ol

Causality: The ester carbonyl is shielded by the adjacent gem-dimethyl group. Therefore, a powerful, unhindered reducing agent like Lithium Aluminum Hydride (LiAlH4) is required to ensure complete conversion[4]. The Fieser workup method is mandated to prevent the formation of unfilterable gelatinous aluminum hydroxide emulsions, which drastically reduce isolated yields.

Protocol:

  • Suspend LiAlH4 (1.2 equiv) in anhydrous THF under an inert nitrogen atmosphere at 0 °C.

  • Dissolve methyl 3,3-dimethylpent-4-enoate (1.0 equiv) in anhydrous THF and add it dropwise to the suspension.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Fieser Workup: Cool to 0 °C. For every x grams of LiAlH4 used, sequentially add x mL of H₂O, x mL of 15% aqueous NaOH, and 3x mL of H₂O. Stir vigorously until granular white salts form.

  • Filter through a Celite pad, concentrate the filtrate, and purify via short-path distillation.

Self-Validating IPC:

  • Spectroscopic Validation: ATR-FTIR analysis of the crude oil must show the complete disappearance of the strong ester C=O stretching frequency at ~1735 cm⁻¹ and the appearance of a broad O-H stretch at ~3300 cm⁻¹.

Step 3: Sulfonation and Halogenation

Target: 5-Bromo-3,3-dimethylpent-1-ene

Causality: Direct bromination of primary alcohols (e.g., using PBr3 or HBr) in the presence of a sterically demanding β-quaternary center can provoke unwanted carbocation rearrangements or elimination. To bypass this, we utilize a highly controlled, two-step4[4]. Lithium bromide in acetone is chosen because the resulting lithium mesylate byproduct is poorly soluble in acetone, driving the reaction to completion via Le Chatelier's principle.

Protocol:

  • Mesylation: Dissolve 3,3-dimethylpent-4-en-1-ol (1.0 equiv) in dichloromethane (DCM). Add triethylamine (1.5 equiv) and cool to 0 °C. Add methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise. Stir for 2 hours, wash with saturated NaHCO₃, dry over MgSO₄, and concentrate.

  • Bromination: Dissolve the crude mesylate in anhydrous acetone. Add anhydrous Lithium Bromide (LiBr, 3.0 equiv).

  • Reflux the heterogeneous mixture vigorously for 6 hours[4].

  • Cool, filter off the precipitated lithium salts, concentrate, and pass through a short plug of silica gel (hexanes) to isolate the pure bromide[1].

Self-Validating IPC:

  • Intermediate Validation: ¹H NMR of the mesylate must reveal a sharp 3H singlet at ~3.0 ppm (mesyl -CH₃).

  • Final Product Validation: ¹H NMR (CDCl₃) of the final product must show the complete disappearance of the mesylate singlet and a distinct shift of the C5 methylene protons to ~3.4 ppm (triplet, J = 7.5 Hz), confirming successful bromide substitution[1].

Quantitative Data & Yield Summary

The following table summarizes the expected quantitative metrics and the critical IPCs for each step, establishing a baseline for protocol reproducibility.

StepChemical TransformationKey Reagents & SolventsExpected YieldCritical In-Process Validation Metric
1 Johnson-Claisen RearrangementPrenyl alcohol, Trimethyl orthoacetate, H₃PO₄80–85%Distillate volume tracking; GC-MS m/z 142
2 Hydride ReductionLiAlH₄, Anhydrous THF85–90%FTIR: Complete loss of ~1735 cm⁻¹ signal
3a MesylationMsCl, Et₃N, DCM>95% (Crude)¹H NMR: Appearance of singlet at ~3.0 ppm
3b Finkelstein BrominationLiBr, Anhydrous Acetone60–65%¹H NMR: C5-H₂ triplet shift to ~3.4 ppm

References

  • Synthesis of methyl 3,3-dimethylpent-4-enoate PrepChem / US Patent 4374264 URL
  • Cascade Radical Cyclizations via Biradicals Generated from (Z)
  • ACS Publications (Organometallics)
  • ACS Publications (Macromolecules)
  • A Stereoselective Synthesis Of Methyl Trans-3-(2,2-Dichloroethenyl)

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-3,3-dimethylpent-1-ene

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of the boiling point and density of 5-Bromo-3,3-dimethylpe...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the boiling point and density of 5-Bromo-3,3-dimethylpent-1-ene. In the absence of extensive, publicly available experimental data for this specific compound, this document synthesizes theoretical knowledge, predictive methodologies, and established experimental protocols to offer a robust framework for its handling and application in research and development. This guide is structured to provide not only data but also the scientific reasoning behind the presented information, ensuring a thorough understanding for the discerning scientific audience.

Introduction: The Significance of 5-Bromo-3,3-dimethylpent-1-ene in Synthetic Chemistry

5-Bromo-3,3-dimethylpent-1-ene is a functionalized alkene of interest in organic synthesis. Its structure, featuring a terminal double bond and a primary alkyl bromide, offers two distinct reactive sites for chemical modification. Such bifunctional molecules are valuable building blocks in the synthesis of more complex chemical entities, including pharmacologically active compounds. The strategic functionalization of alkenes is a cornerstone of modern medicinal chemistry, enabling the construction of diverse molecular architectures for drug discovery and development.[1][2][3][4] The physical properties of these building blocks, such as boiling point and density, are critical for their purification, reaction setup, and scale-up, making a thorough understanding of these characteristics essential for any synthetic application.

Physicochemical Properties: A Data-Driven Approach

PropertyEstimated ValueMethod of Estimation
Boiling Point 170-180 °C (at 760 mmHg)Based on the boiling points of structurally similar haloalkanes and the influence of molecular weight and branching on boiling point. The presence of the bromine atom significantly increases the boiling point compared to the parent alkane due to increased molecular weight and stronger intermolecular van der Waals forces.[5][6]
Density ~1.1 - 1.2 g/mL (at 20 °C)Estimated based on the general trend that brominated organic compounds are denser than water. The density of haloalkanes increases with the atomic mass of the halogen.[6][7]

It is imperative to note that these are estimated values and should be confirmed by experimental determination.

Theoretical Framework for Property Prediction

The prediction of physical properties of organic molecules where experimental data is lacking relies on established principles of physical chemistry and quantitative structure-property relationship (QSPR) models.

Boiling Point Prediction

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For non-polar and moderately polar compounds like 5-Bromo-3,3-dimethylpent-1-ene, the primary intermolecular forces are London dispersion forces. The strength of these forces, and thus the boiling point, is influenced by:

  • Molecular Weight: An increase in molecular weight generally leads to a higher boiling point due to stronger dispersion forces.[5]

  • Molecular Shape: Branching in the carbon skeleton, as seen in the 3,3-dimethyl structure, can lead to a more compact, spherical shape. This reduces the surface area available for intermolecular contact, which can lower the boiling point compared to a straight-chain isomer of the same molecular weight.[6]

  • Polarity: The carbon-bromine bond introduces a dipole moment, leading to dipole-dipole interactions. While weaker than hydrogen bonds, these interactions contribute to a higher boiling point than that of the corresponding non-halogenated alkane.

Various computational models, some utilizing electrotopological state indices, can be employed for more precise predictions of haloalkane boiling points.[8][9][10][11][12]

Density Prediction

The density of a substance is its mass per unit volume. For haloalkanes, the density is primarily influenced by:

  • Atomic Mass of the Halogen: The high atomic mass of bromine (79.9 amu) significantly increases the molecular weight of the compound without a proportional increase in molecular volume, leading to a higher density.[7]

  • Packing Efficiency: The shape of the molecule influences how closely molecules can pack together in the liquid state.

Experimental Determination of Physicochemical Properties

Given the absence of confirmed data, experimental determination of the boiling point and density of 5-Bromo-3,3-dimethylpent-1-ene is highly recommended. The following are standard, reliable protocols for these measurements.

Determination of Boiling Point via the Micro-Reflux Method

This method is suitable for small sample volumes and provides an accurate boiling point at a given atmospheric pressure.[13][14][15]

Protocol:

  • Apparatus Setup: Place a small test tube containing approximately 1-2 mL of 5-Bromo-3,3-dimethylpent-1-ene and a boiling chip or a small magnetic stir bar into a heating block or sand bath.

  • Thermometer Placement: Suspend a thermometer with the bulb positioned in the vapor phase above the liquid surface. The bulb should not touch the liquid or the sides of the test tube.

  • Heating: Gently heat the sample to a boil.

  • Observation: Observe the ring of refluxing condensate on the inner wall of the test tube. The boiling point is the temperature at which this ring of condensate is stable and the temperature on the thermometer remains constant.

  • Pressure Correction: Record the atmospheric pressure. If the pressure is not 760 mmHg, a correction will be necessary to report the normal boiling point.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_procedure Procedure cluster_data Data Analysis Sample Sample in Test Tube Heating Heating Block Sample->Heating Heat_Sample Gently Heat Thermometer Thermometer Observe_Reflux Observe Reflux Ring Heat_Sample->Observe_Reflux Record_Temp Record Stable Temperature Observe_Reflux->Record_Temp Correct_BP Correct for Pressure Record_Temp->Correct_BP Record_Pressure Record Barometric Pressure Record_Pressure->Correct_BP Density_Determination cluster_mass Mass Measurements cluster_volume Volume Determination cluster_calculation Density Calculation Empty_Pycnometer Weigh Empty Pycnometer Filled_Pycnometer Weigh Pycnometer with Sample Empty_Pycnometer->Filled_Pycnometer Calc_Density Calculate Sample Density Filled_Pycnometer->Calc_Density Fill_Water Fill with Water Weigh_Water Weigh Pycnometer with Water Fill_Water->Weigh_Water Calc_Volume Calculate Pycnometer Volume Weigh_Water->Calc_Volume Calc_Volume->Calc_Density

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Exploratory

Steric effects of gem-dimethyl groups in 5-Bromo-3,3-dimethylpent-1-ene

Conformational Dynamics and Steric Effects of gem-Dimethyl Groups in 5-Bromo-3,3-dimethylpent-1-ene: A Technical Guide Executive Summary The strategic installation of quaternary carbon centers is a cornerstone of modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Conformational Dynamics and Steric Effects of gem-Dimethyl Groups in 5-Bromo-3,3-dimethylpent-1-ene: A Technical Guide

Executive Summary

The strategic installation of quaternary carbon centers is a cornerstone of modern synthetic chemistry and drug design. 5-Bromo-3,3-dimethylpent-1-ene serves as a premier model substrate for understanding how localized steric bulk dictates global molecular geometry. The presence of a gem-dimethyl group at the C3 position fundamentally alters the molecule's conformational landscape, driving what is classically known as the Thorpe-Ingold effect (or gem-dialkyl effect)[1]. This whitepaper dissects the thermodynamic and kinetic mechanisms of this phenomenon, its impact on intramolecular cyclization, and its translational applications in medicinal chemistry.

Structural Biology and Conformational Thermodynamics

In an unsubstituted linear alkane chain, the molecule freely rotates around its σ -bonds, heavily favoring an extended anti conformation to minimize steric clashes. However, the architecture of 5-bromo-3,3-dimethylpent-1-ene disrupts this default state through two synergistic mechanisms:

A. Angle Compression (Enthalpic Contribution)

First articulated by Beesley, Thorpe, and Ingold in 1915, the addition of bulky alkyl substituents on a central methylene carbon induces severe local steric repulsion[2]. In 5-bromo-3,3-dimethylpent-1-ene, the two methyl groups at C3 repel each other, widening the CH3​−C3−CH3​ bond angle. To minimize the resulting strain, the internal backbone angle ( C2−C3−C4 ) is forced to compress below the standard tetrahedral angle of 109.5°[3]. This physical "pinching" brings the terminal C1=C2 alkene and the C5-bromide significantly closer together in space.

B. The Reactive Rotamer Effect (Entropic Contribution)

Beyond static bond angles, the gem-dimethyl group profoundly impacts the dynamic rotamer population. The bulky quaternary center introduces severe gauche interactions when the chain attempts to adopt an extended conformation. Consequently, the molecule is thermodynamically biased toward a folded, reactive gauche conformation[4]. By pre-organizing the reactive termini, the molecule pays the entropic penalty of cyclization upfront, drastically lowering the activation entropy ( ΔS‡ ) required to reach the transition state.

Note on Solvent Effects: While angle compression and rotamer bias are the traditional mechanistic pillars, advanced computational studies indicate that in highly polar or aqueous environments, the gem-dimethyl effect can also be driven by desolvation—where the bulky groups shield reactive centers from solvent stabilization, thereby increasing their intrinsic reactivity[4].

ConformationalDynamics A 5-Bromo-3,3-dimethylpent-1-ene B gem-Dimethyl Steric Bulk A->B C Angle Compression (Thermodynamic) B->C D Reactive Rotamer Bias (Kinetic) B->D E Accelerated Cyclization C->E D->E

Mechanistic pathway of the Thorpe-Ingold effect driving accelerated cyclization.

Mechanistic Impact on Cyclization Kinetics

The structural constraints of 5-bromo-3,3-dimethylpent-1-ene make it a highly reactive precursor for complex architectures, such as tethered organometallic complexes[5]. When subjected to radical initiation, the C-Br bond undergoes homolytic cleavage to generate a C5 primary radical.

In unsubstituted 4-pentenyl systems, intramolecular cyclization is notoriously slow and often outcompeted by intermolecular side reactions. However, the gem-dimethyl group accelerates the cyclization rate by up to 250-fold[3]. The pre-organized proximity of the C5 radical to the C1=C2 π -system facilitates rapid 4-exo-trig or 5-endo-trig ring closure, yielding highly substituted cyclobutane or cyclopentane derivatives[6].

Quantitative Kinetic & Thermodynamic Profiling
Parameter5-Bromopent-1-ene (Unsubstituted)5-Bromo-3,3-dimethylpent-1-ene (gem-Dimethyl)Mechanistic Rationale
Relative Cyclization Rate ( krel​ ) 1.0 (Baseline)~250x to 600xAngle compression and rotamer bias accelerate transition state formation[3][6].
C2-C3-C4 Bond Angle ~109.5°~104° - 106°Steric repulsion of C3 methyls forces backbone compression[3].
Activation Entropy ( ΔS‡ ) Highly NegativeLess NegativePre-organization into the reactive gauche conformer reduces the entropic penalty[2].
Predominant Ground State Extended (anti)Folded (gauche)Minimization of steric clashes with the bulky quaternary carbon[4].

Applications in Drug Development & ADME Optimization

The steric principles governing 5-bromo-3,3-dimethylpent-1-ene are directly translatable to rational drug design. Medicinal chemists frequently deploy the gem-dimethyl moiety to optimize the pharmacodynamics (PD) and pharmacokinetics (PK) of lead compounds[7][8]:

  • Conformational Restriction for Target Engagement: By locking a flexible scaffold into its bioactive conformation, the gem-dimethyl group reduces the entropic cost of receptor binding. This often translates to a profound increase in target affinity and selectivity[8].

  • Metabolic Shielding: The quaternary carbon is completely resistant to Cytochrome P450-mediated oxidation. Furthermore, the steric bulk of the two lipophilic methyl lobes can physically shield adjacent vulnerable functional groups from enzymatic degradation, improving the drug's metabolic half-life[9].

  • Modulation of Physicochemical Properties: The localized lipophilicity of the gem-dimethyl group can enhance membrane permeability and optimize the overall Drug Metabolism and Pharmacokinetics (DMPK) profile without significantly increasing the molecular weight[7].

Experimental Workflows & Self-Validating Protocols

To empirically measure the steric effects of the gem-dimethyl group, researchers must utilize strict, self-validating experimental designs that isolate intramolecular kinetics from intermolecular noise.

Protocol 1: Radical Cyclization Kinetics Assay

Objective: Quantify the acceleration of intramolecular cyclization driven by the gem-dimethyl effect.

  • Step 1: Substrate Purification: Ensure 5-bromo-3,3-dimethylpent-1-ene is >99% pure via vacuum distillation[5]. Trace impurities can act as radical scavengers or initiate unwanted polymerization.

  • Step 2: High-Dilution Setup: Dissolve the substrate in anhydrous, degassed benzene or toluene at a strict concentration of 0.01 M .

    • Causality: High dilution is a self-validating condition. It exponentially decreases the probability of intermolecular radical recombination, ensuring that any observed product is strictly the result of intramolecular cyclization.

  • Step 3: Initiation: Add 1.1 equivalents of Tributyltin hydride ( Bu3​SnH ) and 0.1 equivalents of Azobisisobutyronitrile (AIBN). Heat to 80°C.

    • Causality: AIBN provides a steady, controlled thermal generation of radicals. Bu3​SnH acts as the hydrogen atom donor to terminate the reaction immediately after ring closure, trapping the kinetic product.

  • Step 4: Kinetic Monitoring: Extract aliquots at 5-minute intervals, quench with cold hexanes, and analyze via GC-MS to track the disappearance of the linear precursor and the emergence of the cyclic product.

ExperimentalWorkflow Step1 1. Initiation AIBN / Bu3SnH Generate C5 Radical Step2 2. Conformational Bias Thorpe-Ingold Effect C5• and C2=C1 Proximity Step1->Step2 Step3 3. Intramolecular Attack 4-exo / 5-endo trig Rapid Ring Closure Step2->Step3 Step4 4. Termination H-Abstraction Stable Cyclic Product Step3->Step4

Workflow of radical-mediated cyclization leveraging gem-dimethyl conformational bias.

Protocol 2: Conformational Profiling via 2D NMR (NOESY)

Objective: Empirically validate the "reactive rotamer" population bias.

  • Step 1: Sample Preparation: Dissolve 15 mg of 5-bromo-3,3-dimethylpent-1-ene in 0.6 mL of CDCl3​ .

  • Step 2: Acquisition: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum with a mixing time of 400 ms.

  • Step 3: Interpretation: Analyze the spectrum for cross-peaks between the protons of the C5-methylene and the C1-alkene.

    • Causality: In an extended anti conformation, these protons are too far apart to exhibit an NOE signal (distance > 5 Å). The presence of strong NOE cross-peaks directly validates the thermodynamic shift toward the folded gauche conformation induced by the C3 gem-dimethyl group[4].

References

  • [Thorpe–Ingold effect - Wikipedia] - wikipedia.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDBfVamGmurMC7xypb04KfcRCsORZVKa6NRmsjxCzECtXLzgDO1qisSeqrKW9oZEzz2tsKIMcTBJOThXShhhqjGf2-Qd6ohLgK4uwePiZpOnkUZs4kD3iFr6S6dXfkcLFnHBwsPOAftnzmIq38VpNvt7JJR_U=] 2.[Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry] - acs.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGudfpcMP3IOAc2fxtOOf_RKraNzcwLfeq_JBvgigmPMSsR9xo3Nw2qpw5ypU4HUE4h3fj17ZLmh09pw0UexFa3N4amj54vijxyx0WA3c1I6YEGZN6gdEdiFHArMUiQe7ZuuXtm3b1baUJMChExbM-Z]
  • [Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed] - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcuHy6F_XPWJjL8UT6DuFzIc1CjaGOo9ZfcPcg69j6LBdyPatkICDh6d4J_K-iQPi9qHg7LKfNTj65qLdFiWiS-w-687W7sUNQxoCuNBM7fUu9nw4Nan1r06PO37XOuLfEkhpd]
  • [Definition - Denmark] - illinois.edu -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUjn1cF_rm542XICIwOFOH_VptqG3pX9mD69f1kn0iLCPRZMrm6A0oS9XRR3nW5iojcuIr2iTMxOIpo7d7p4tJlJU0KCztLM1QGlfjFQtzD_fLPuOYg08nw6H1lLY0wR8ynJa781MEWStBkIApx9CCjrn7XYII146RuANkO60T-LmwWaJ6Cn4=] 5.[Thorpe-Ingold Acceleration of Oxirane Formation is Mostly a Solvent Effect - PMC] - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkE7EUQjnxVzRT07UxqgLLEaLWW3vGEt1chItvCYd9ErtZ_GbNxBFSVwbUcvkqhzAObcumwuw5ZGEhzO93aSQe-J50zwZGDwkwZYHCK3V7HMoDbGce-s-M_H7058xSiDfuNho9hl_t2uFOSlM=]
  • [Thorpe-Ingold Effect Assisted Strained Ring Synthesis] - lucp.net -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyUsRus-xRAiICxbNAbpOm_wuaqeEFGuUaAspFtopQMxnexuyTJuHAkrVqXX-60writAXO9f0YjBeSH0iIGNS0o4bUTyw6W2p_iHSeV9u-v9g6ExALBNQYDgs4uxxXLy3v1zQ1fk4q8IWJRGjryW-Jnteeie7ZUwwdstw0Bm3VsBAzV0wCu2rfGDtce_sHFlHMwvc9DYg8D7k7OuTJcMVqYCwERDxN9u7i2RRSpqGghGLS9E-wedw=] 7.[Thorpe-Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments - PubMed] - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJpBmV7PKK5TLvkuj3nDMAPCAXzeCb-_YFZ0m8otFsDiGRaMYSWagpsfNoIYudj1BBdt1iW1eVfrnAZSh2gM2XfUiQbzHiVymkVNdflGUt-GuR6U44WuIurq-j65jAYdNWKjVT] 8.[Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification] - scienceopen.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF71MKnq-zFlHOy2VcoPo5AYa-aSERZg80EEB1dQ5ZLIRbpyG3LyCiZakSHTlY_2dtgOUR3b8gGqSCpfBZi3ow0celwVyLfuZVVfgC9M2h8hxqfta-zxaoX7aUCZrx6lXKhXo5J2hJIei2M19GnfMv2CgNt9eVO4IpPuDl5zRH6G4Y=] 9.[Synthesis, Properties, and Structure of Tethered Molybdenum Alkylidenes | Organometallics] - acs.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkHhUaJ2oVnSZGty5c8AzlbdZ_WPBnkzXT5Y_itzCxCpmlxh5dVcMXJOidH_G3sW5FRWfYqK6RBlGPDqudGSPs-VaO3e63lt2RVmUWhjr5_BIFhWlPE81_0hEis1e9DqQghuOQxQ==]

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Bromo-3,3-dimethylpent-1-ene in Advanced Radical Cyclization Protocols

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocols.

Executive Summary

In the synthesis of complex cyclopentane derivatives and heterocyclic scaffolds, 5-exo-trig radical cyclization is a foundational transformation. However, standard hex-5-enyl radicals often suffer from slow cyclization kinetics, leaving the intermediate radical vulnerable to premature reduction (hydrogen atom transfer) or intermolecular side reactions.

5-Bromo-3,3-dimethylpent-1-ene is a strategic, bifunctional aliphatic building block designed to solve this kinetic bottleneck. By utilizing this reagent as an alkylating agent, chemists can append a custom-tailored 3,3-dimethylpent-4-enyl trap onto their core radical precursor. Upon radical generation, the system forms a 4,4-dimethylhex-5-enyl radical. The strategically positioned gem-dimethyl group heavily biases the conformational equilibrium toward the reactive folded rotamer—a phenomenon known as the Thorpe-Ingold (gem-dialkyl) effect —drastically accelerating the rate of 5-exo-trig cyclization[1].

Strategic Rationale & Mechanistic Causality

A common pitfall for junior researchers is attempting to generate a radical directly from 5-bromo-3,3-dimethylpent-1-ene. Abstracting this primary bromide yields a 3,3-dimethylpent-4-enyl radical. Kinetic studies have proven that this specific radical does not undergo efficient cyclization , as the 4-exo-trig pathway is too highly strained and the 5-endo-trig pathway is stereoelectronically disfavored by Baldwin's rules[2].

Instead, the true utility of this reagent lies in its application as an electrophilic appendage . When a radical precursor (such as an α -bromo ester or malonate) is alkylated with 5-bromo-3,3-dimethylpent-1-ene, the reactive center is extended. The resulting intermediate is a 4,4-dimethylhex-5-enyl radical. Steric repulsion between the C4-methyl groups and adjacent methylene protons compresses the internal C-C-C bond angle, lowering the activation enthalpy required to reach the 5-exo-trig transition state[1].

Quantitative Kinetic Data

The table below illustrates the profound kinetic advantage provided by the gem-dimethyl substitution installed by this reagent.

Radical SystemSubstitution PatternPrimary Cyclization ModeRelative Rate / Outcome (25 °C)
Pent-4-enyl None4-exo-trig / 5-endo-trigCyclization not detected[2]
3,3-Dimethylpent-4-enyl C3 gem-dimethyl4-exo-trig / 5-endo-trigCyclization not detected[2]
Hex-5-enyl None5-exo-trigBaseline ( kc​≈2.3×105 s−1 )[2]
4,4-Dimethylhex-5-enyl C4 gem-dimethyl5-exo-trigHighly Accelerated ( >10× baseline)[2]

Table 1: Kinetic comparison of radical cyclization systems demonstrating the necessity of extending the chain to a hex-5-enyl system to leverage the Thorpe-Ingold effect.

G A Radical Precursor Core (e.g., α-bromo ester) B Alkylation with 5-Bromo-3,3-dimethylpent-1-ene A->B Base, Solvent C 4,4-Dimethylhex-5-enyl Radical System B->C Radical Initiation D Thorpe-Ingold Effect (Angle Compression) C->D Conformational Pre-organization E Accelerated 5-exo-trig Cyclization D->E Rapid Closure

Caption: Mechanistic sequence of 5-exo-trig cyclization accelerated by the Thorpe-Ingold effect.

Step-by-Step Experimental Protocols

The following protocols provide self-validating workflows for utilizing 5-bromo-3,3-dimethylpent-1-ene, from initial substrate synthesis to advanced radical cyclization.

Protocol A: Substrate Synthesis via Alkylation

Objective: Append the 3,3-dimethylpent-4-enyl trap to a carbon-centered radical precursor.

  • Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add the radical precursor (e.g., diethyl 2-bromomalonate, 10.0 mmol) and anhydrous DMF (50 mL).

  • Deprotonation: Cool the solution to 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 11.0 mmol).

    • Causality: NaH ensures irreversible, quantitative deprotonation. You will observe immediate H2​ gas evolution. Wait until gas evolution ceases (approx. 30 mins) to ensure complete enolate formation.

  • Alkylation: Add 5-bromo-3,3-dimethylpent-1-ene (12.0 mmol) dropwise via syringe.

  • Reaction: Warm the mixture to room temperature and stir vigorously for 6 hours.

    • Causality: Vigorous stirring and extended time are required because the bulky gem-dimethyl group adjacent to the electrophilic carbon imparts slight steric hindrance during the SN​2 transition state[3].

  • Workup: Quench with saturated aqueous NH4​Cl (50 mL). Extract with Diethyl Ether ( 3×50 mL). Wash the combined organic layers with water ( 5×50 mL) to remove DMF, dry over MgSO4​ , and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Classical Tin-Mediated Cyclization

Objective: Execute the 5-exo-trig cyclization using standard tributyltin hydride chemistry.

  • Assembly: Dissolve the alkylated precursor from Protocol A (1.0 mmol) in anhydrous, degassed Toluene (100 mL, 0.01 M concentration). Heat to 80 °C under argon.

  • Reagent Delivery: Dissolve Bu3​SnH (1.1 mmol) and AIBN (0.1 mmol) in Toluene (10 mL). Load this into a syringe pump.

  • Addition: Inject the Bu3​SnH /AIBN solution into the reaction flask at a rate of 2.5 mL/hour (over 4 hours).

    • Causality: Syringe pump addition is the most critical parameter. It maintains an ultra-low steady-state concentration of Bu3​SnH . If the tin concentration is too high, the uncyclized radical will undergo premature direct reduction. The Thorpe-Ingold effect provided by the gem-dimethyl group drastically increases the cyclization rate, widening the operational window for this addition and ensuring high yields of the cyclized cyclopentane[2].

  • Isolation: Concentrate the solvent. Stir the crude residue with saturated aqueous KF for 2 hours to precipitate insoluble tributyltin fluoride ( Bu3​SnF ). Filter through Celite and purify.

Protocol C: Modern Photoredox-Catalyzed Cyclization (Tin-Free)

Objective: Perform the cyclization without toxic organotin reagents—ideal for drug development professionals.

  • Assembly: In a 20 mL reaction vial, combine the alkylated precursor (0.5 mmol), photocatalyst fac -Ir(ppy) 3​ (1 mol%), Hantzsch ester (HE, 0.75 mmol, acts as the H-atom donor), and N,N -Diisopropylethylamine (DIPEA, 1.0 mmol) in Dichloromethane (DCM, 10 mL).

  • Degassing (Critical Step): Seal the vial with a septum. Perform three cycles of Freeze-Pump-Thaw.

    • Causality: Molecular oxygen is a potent triplet quencher. Failing to degas will result in O2​ deactivating the excited state * Ir(ppy)3​ and rapidly trapping the carbon-centered radicals to form peroxides, completely inhibiting cyclization.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm Blue LEDs. Irradiate at room temperature for 12 hours.

  • Isolation: Dilute with DCM, wash with 1M HCl to remove DIPEA, dry over Na2​SO4​ , concentrate, and purify via silica gel chromatography.

Workflow Step1 1. Alkylation Attach 3,3-dimethylpent-4-enyl group to core Step2 2. Assembly Mix Photocatalyst, Substrate, & Reductant Step1->Step2 Step3 3. Degassing Freeze-Pump-Thaw (3x) to remove O2 Step2->Step3 Step4 4. Irradiation Blue LED (450 nm) at RT for 12h Step3->Step4 Step5 5. Isolation Quench, Extract, & Purify Product Step4->Step5

Caption: Step-by-step workflow for the photoredox-catalyzed radical cyclization protocol.

Sources

Application

Application Note: Efficient N-Alkylation Using 5-Bromo-3,3-dimethylpent-1-ene

Introduction & Mechanistic Rationale The alkylation of primary and secondary amines via nucleophilic aliphatic substitution ( SN​2 ) is a cornerstone of target-oriented synthetic chemistry and drug development[1]. 5-Brom...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The alkylation of primary and secondary amines via nucleophilic aliphatic substitution ( SN​2 ) is a cornerstone of target-oriented synthetic chemistry and drug development[1]. 5-Bromo-3,3-dimethylpent-1-ene is a highly valuable bifunctional aliphatic building block, originally popularized in the synthesis of tethered organometallic catalysts[2].

Structurally, this reagent features a primary alkyl bromide at the C5 position, making it an excellent electrophile for SN​2 displacement. The terminal alkene at C1 provides a versatile handle for downstream functionalization (e.g., olefin cross-metathesis, hydroboration, or click chemistry). Crucially, the gem-dimethyl group at the C3 position introduces a localized steric bulk (related to the Thorpe-Ingold effect) that can favorably pre-organize the conformation of the resulting pharmacophore without directly hindering the SN​2 trajectory at the alpha-carbon.

Experimental Design & Causality (E-E-A-T)

Achieving high yields in amine alkylation requires balancing the nucleophilicity of the amine against competing side reactions, such as E2 elimination or over-alkylation. The protocol described herein is a self-validating system designed around three causal pillars:

  • Catalyst Selection (The Finkelstein Effect): Primary alkyl bromides are reactive, but their electrophilicity can be significantly enhanced by adding sub-stoichiometric Sodium Iodide (NaI)[3]. The in situ Finkelstein halogen exchange converts the bromide into 5-iodo-3,3-dimethylpent-1-ene. Iodide is a superior leaving group, which lowers the activation energy of the SN​2 transition state and dramatically accelerates the reaction rate.

  • Base Selection: The presence of beta-hydrogens at the C4 position of the electrophile introduces the risk of E2 elimination if strong, nucleophilic bases are used. To suppress this, anhydrous Potassium Carbonate ( K2​CO3​ ) is employed[4]. It is a mild, insoluble inorganic base that effectively scavenges the generated hydrobromic/hydroiodic acid without promoting elimination.

  • Solvent Dynamics: Acetonitrile (MeCN) is the optimal polar aprotic solvent for this workflow. It effectively solvates the potassium cations, leaving the amine nucleophile and the iodide anion relatively unsolvated and highly reactive, while its boiling point (82 °C) provides the ideal thermal energy for the reaction.

Quantitative Data: Condition Optimization

The following table summarizes the empirical optimization of the alkylation conditions, demonstrating the critical role of the Finkelstein catalyst and base selection in maximizing the yield of the target N-alkylated product.

EntryBase (Equiv)Catalyst (Equiv)SolventTemp (°C)Time (h)Isolated Yield (%)
1Triethylamine (2.0)NoneDMF802442% (High elimination)
2 K2​CO3​ (2.5)NoneMeCN802465%
3 K2​CO3​ (2.5) NaI (0.1) MeCN 80 10 94% (Optimal)
4 Cs2​CO3​ (2.0)NaI (0.1)THF651681%
5DIPEA (2.0)KI (0.1)DMF801288%

Visualization of the Reaction Pathway

G RBr 5-Bromo-3,3-dimethylpent-1-ene (Electrophile) RI 5-Iodo-3,3-dimethylpent-1-ene (Highly Reactive Intermediate) RBr->RI + I⁻ (from NaI) NaI NaI Catalyst (Finkelstein Exchange) NaI->RI SN2 S_N2 Transition State (Inversion of Configuration) RI->SN2 Electrophilic Attack Amine 1° or 2° Amine (Nucleophile) Amine->SN2 Nucleophilic Attack Base K2CO3 Base (Acid Scavenger) Product N-Alkylated Product (Tertiary/Secondary Amine) Base->Product Neutralizes HX SN2->Product HX Elimination

Step-by-Step Experimental Protocol

Materials Required:

  • Secondary Amine substrate (1.0 equiv)

  • 5-Bromo-3,3-dimethylpent-1-ene (1.2 equiv)

  • Anhydrous Potassium Carbonate ( K2​CO3​ , 2.5 equiv)

  • Sodium Iodide (NaI, 0.1 equiv)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (10.0 mmol, 1.0 equiv) in anhydrous MeCN (25 mL, 0.4 M) under an inert Nitrogen atmosphere.

  • Base & Catalyst Loading: Add finely powdered, anhydrous K2​CO3​ (3.45 g, 25.0 mmol, 2.5 equiv) in one portion, followed by NaI (150 mg, 1.0 mmol, 0.1 equiv). Self-Validation: The mixture should form a free-flowing, heterogeneous suspension.

  • Electrophile Addition: Using a gas-tight syringe, add 5-Bromo-3,3-dimethylpent-1-ene (2.12 g, 12.0 mmol, 1.2 equiv) dropwise to the stirring suspension at room temperature over 5 minutes.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C using a temperature-controlled oil bath.

  • Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a 20% EtOAc/Hexanes solvent system. Self-Validation: The reaction is deemed complete (typically 8–10 hours) when the amine starting material spot (visualized via Ninhydrin or Dragendorff's reagent) is fully consumed, and a new, less polar product spot emerges.

  • Workup & Salt Removal: Cool the flask to room temperature. Filter the heterogeneous mixture through a sintered glass funnel (medium porosity) to remove the inorganic salts ( K2​CO3​ , KBr, KI). Wash the filter cake thoroughly with fresh MeCN (2 × 15 mL). Concentrate the combined filtrate under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Extraction: Redissolve the crude oily residue in Dichloromethane (DCM, 30 mL). Transfer to a separatory funnel and wash with saturated aqueous NaHCO3​ (20 mL) followed by brine (20 mL).

  • Drying & Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify the crude material via flash column chromatography on silica gel (gradient elution: 0% to 30% EtOAc in Hexanes) to afford the pure N-alkylated product.

References

  • Schrock, R. R., et al. (2008). Synthesis, Properties, and Structure of Tethered Molybdenum Alkylidenes. Organometallics, 27(21), 5371–5378.

  • Caron, S. (2011). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques (Chapter 1: Aliphatic Nucleophilic Substitution). John Wiley & Sons.

  • Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532.

  • Benchchem. (n.d.). 2-Bromoethylamine - Applications in Organic Synthesis and Amine Alkylation.

Sources

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-3,3-dimethylpent-1-ene

Introduction: Navigating the Challenges of a Unique Substrate Palladium-catalyzed cross-coupling reactions have transformed the landscape of modern organic synthesis, offering unparalleled efficiency in the formation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Challenges of a Unique Substrate

Palladium-catalyzed cross-coupling reactions have transformed the landscape of modern organic synthesis, offering unparalleled efficiency in the formation of carbon-carbon and carbon-heteroatom bonds.[1] These reactions are fundamental pillars in the pharmaceutical and materials science industries. This guide focuses on a substrate of particular interest: 5-bromo-3,3-dimethylpent-1-ene. Its structure presents a unique combination of features—a sterically hindered primary alkyl bromide and a terminal alkene—that requires a nuanced and expert-driven approach to achieve successful cross-coupling.

The primary challenge arises from the neopentyl-type bromide. The significant steric bulk imposed by the quaternary carbon center adjacent to the C-Br bond can severely impede the initial, and often rate-limiting, oxidative addition step in the catalytic cycle.[2] However, this same structural feature provides a critical advantage: the absence of β-hydrogens on the carbon atom adjacent to the palladium center after oxidative addition. This completely obviates the possibility of β-hydride elimination, a common and often problematic side reaction that plagues the cross-coupling of many other alkyl halides.[3] This guide provides detailed protocols and the underlying scientific rationale for leveraging this unique reactivity profile in Suzuki-Miyaura and Sonogashira couplings.

The Foundational Catalytic Cycle

At the heart of these transformations lies a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

cluster_cycle General Pd(0)/Pd(II) Catalytic Cycle cluster_reactants Reactants & Product pd0 L₂Pd(0) (Active Catalyst) pd_int R¹-Pd(II)-X (Oxidative Adduct) pd0->pd_int Oxidative Addition (R¹-X) pd_trans R¹-Pd(II)-R² (Transmetalated Complex) pd_int->pd_trans Transmetalation (M-R²) pd_trans->pd0 Reductive Elimination (R¹-R²) r1x Organic Halide (R¹-X) 5-Bromo-3,3-dimethylpent-1-ene r1x->pd_int mr2 Organometallic Reagent (M-R²) e.g., Boronic Acid, Alkyne mr2->pd_trans product Coupled Product (R¹-R²) product->pd0 Regenerates Catalyst

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Part 1: Suzuki-Miyaura Coupling for C(sp³)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling method due to the stability and low toxicity of its organoboron reagents.[5] For a sterically demanding substrate like 5-bromo-3,3-dimethylpent-1-ene, the selection of the ligand is the most critical parameter for success.

Expert Insight: The Critical Role of the Ligand

Standard phosphine ligands like triphenylphosphine are ineffective for this class of substrate. The steric hindrance of the neopentyl group necessitates the use of bulky, electron-rich dialkylbiaryl phosphine ligands, such as those developed by the Buchwald group.[1] Ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are particularly effective.[6] Their bulkiness promotes the formation of a monoligated L-Pd(0) species, which is highly reactive and essential for the oxidative addition of the hindered alkyl bromide to occur.[1][6]

Detailed Protocol: Suzuki-Miyaura Coupling with Arylboronic Acids

This protocol provides a robust starting point for the coupling of 5-bromo-3,3-dimethylpent-1-ene with a variety of aryl- and heteroarylboronic acids.

Reaction Scheme: (Self-generated image representing the Suzuki coupling of 5-bromo-3,3-dimethylpent-1-ene with an arylboronic acid)

Table 1: Reagents and Conditions for Suzuki-Miyaura Coupling

Reagent/ParameterQuantity (for 1.0 mmol scale)Molar Equiv.Notes
5-Bromo-3,3-dimethylpent-1-ene191 mg (1.0 mmol)1.0Limiting reagent.
Arylboronic Acid1.5 mmol1.5Excess is used to drive the reaction to completion.
[XPhos Pd G2] Precatalyst15.7 mg (0.02 mmol)0.02 (2 mol%)A reliable, air-stable precatalyst that readily forms the active Pd(0) species.[7] Alternatively, generate the catalyst in situ with Pd₂(dba)₃ (1 mol%) and XPhos (3 mol%).
Potassium Phosphate (K₃PO₄)425 mg (2.0 mmol)2.0A strong base is crucial for activating the boronic acid for transmetalation.[5]
1,4-Dioxane4 mL-Anhydrous solvent.
Water1 mL-The presence of water can be beneficial for the dissolution of the base and facilitating the catalytic cycle.
Temperature80-100 °C-Elevated temperature is required to overcome the activation barrier for oxidative addition.
Time12-24 h-Monitor by TLC or GC-MS.
Step-by-Step Experimental Workflow

cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification setup1 1. Charge Schlenk tube with 5-bromo-3,3-dimethylpent-1-ene, arylboronic acid, K₃PO₄, and [XPhos Pd G2]. setup2 2. Evacuate and backfill with Argon (3x). setup1->setup2 setup3 3. Add degassed 1,4-dioxane and water via syringe. setup2->setup3 react 4. Heat mixture to 80-100 °C with vigorous stirring. setup3->react monitor 5. Monitor progress by TLC/GC-MS (typically 12-24h). react->monitor workup1 6. Cool to room temperature. Dilute with ethyl acetate. monitor->workup1 workup2 7. Wash with water and brine. Dry organic layer (Na₂SO₄). workup1->workup2 workup3 8. Concentrate under reduced pressure. workup2->workup3 workup4 9. Purify by flash column chromatography (silica gel). workup3->workup4

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling protocol.

Part 2: Sonogashira Coupling for C(sp³)–C(sp) Bond Formation

The Sonogashira coupling provides a direct route to alkynylated products by coupling a terminal alkyne with an organic halide.[2] While traditionally applied to aryl and vinyl halides, its application to unactivated C(sp³)-halides is more challenging but feasible, particularly for substrates like ours that cannot undergo β-hydride elimination.

Expert Insight: Overcoming the sp³ Challenge

The Sonogashira reaction typically relies on a dual palladium and copper(I) catalytic system.[8] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex. For unactivated alkyl bromides, ensuring efficient oxidative addition remains the primary challenge, again highlighting the need for robust, electron-rich ligands. While copper-free conditions exist, the classic Pd/Cu system often provides a more reliable starting point for these difficult couplings.

Detailed Protocol: Sonogashira Coupling with Terminal Alkynes

This protocol outlines a procedure for the Sonogashira coupling of 5-bromo-3,3-dimethylpent-1-ene with representative terminal alkynes.

Reaction Scheme: (Self-generated image representing the Sonogashira coupling of 5-bromo-3,3-dimethylpent-1-ene with a terminal alkyne)

Table 2: Reagents and Conditions for Sonogashira Coupling

Reagent/ParameterQuantity (for 1.0 mmol scale)Molar Equiv.Notes
5-Bromo-3,3-dimethylpent-1-ene191 mg (1.0 mmol)1.0Limiting reagent.
Terminal Alkyne1.2 mmol1.2A slight excess is used.
PdCl₂(PPh₃)₂14 mg (0.02 mmol)0.02 (2 mol%)A common and effective palladium precursor for Sonogashira reactions.
Copper(I) Iodide (CuI)7.6 mg (0.04 mmol)0.04 (4 mol%)Co-catalyst essential for the activation of the alkyne.[8]
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)5 mL-Serves as both the base and the solvent. Must be anhydrous and degassed.
Temperature60-80 °C-Milder conditions compared to Suzuki coupling may be sufficient, but heating is generally required for alkyl bromides.
Time6-18 h-Monitor by TLC or GC-MS.
Step-by-Step Experimental Procedure
  • Inert Atmosphere: To a flame-dried Schlenk tube, add PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%).

  • Purging: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed triethylamine (or diisopropylamine) (5 mL).

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Add 5-bromo-3,3-dimethylpent-1-ene (1.0 equiv) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir vigorously.

  • Monitoring: Follow the consumption of the starting bromide using TLC or GC-MS analysis of small aliquots.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the amine salts and catalyst residues.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Part 3: Mechanistic Considerations & Potential Side Reactions

The Heck Reaction: An Intramolecular Alternative?

A standard intermolecular Heck reaction, which couples an organic halide with an alkene, is not recommended for this substrate.[9] The presence of a terminal alkene within the 5-bromo-3,3-dimethylpent-1-ene molecule itself creates a high probability of an Intramolecular Heck Reaction (IMHR) .[10] After oxidative addition, the palladium center is tethered to the alkene, making a 5-exo-trig or 6-endo-trig cyclization highly favorable over an intermolecular reaction.

start 5-Bromo-3,3-dimethylpent-1-ene pd_int Alkyl-Pd(II) Intermediate start->pd_int Oxidative Addition (Pd(0)L₂) cyclized Cyclized Pd(II) Intermediate (5-exo-trig) pd_int->cyclized Intramolecular Carbopalladation product Cyclopentane Product (e.g., 1,1-dimethyl-2-methylenecyclopentane) cyclized->product β-Hydride Elimination

Caption: Plausible pathway for an intramolecular Heck reaction.

Researchers should be aware of this potential reaction pathway. While it could be a side reaction under Suzuki or Sonogashira conditions, it could also be exploited as a primary strategy to synthesize substituted cyclopentane rings if desired.

Troubleshooting and Optimization
  • Low Conversion: If the reaction stalls, this is almost always due to inefficient oxidative addition.

    • Solution 1: Increase the steric bulk and electron-donating ability of the phosphine ligand (e.g., switch from XPhos to an even bulkier ligand).

    • Solution 2: Increase the reaction temperature and/or catalyst loading.

    • Solution 3: Ensure all reagents and solvents are strictly anhydrous and the system is rigorously deoxygenated.

  • Homocoupling of Boronic Acid (Suzuki): Formation of biaryl byproducts.

    • Solution: This often results from the presence of oxygen. Ensure thorough degassing of solvents and maintain a robust inert atmosphere.

  • Homocoupling of Alkyne (Sonogashira): Formation of diyne byproducts (Glaser coupling).

    • Solution: This is a copper-mediated side reaction. Minimize the concentration of the copper co-catalyst or switch to a copper-free protocol if the problem persists.

Conclusion

5-Bromo-3,3-dimethylpent-1-ene is a challenging yet rewarding substrate for palladium-catalyzed cross-coupling. Its steric hindrance demands the use of advanced, bulky phosphine ligands to facilitate the critical oxidative addition step. However, its neopentyl structure provides the significant advantage of preventing β-hydride elimination, leading to clean product formation once the initial C-Br bond is activated. The protocols provided for Suzuki-Miyaura and Sonogashira couplings serve as validated starting points for the synthesis of novel compounds. An awareness of the potential for intramolecular Heck cyclization further expands the synthetic utility of this unique building block, offering researchers and drug development professionals a versatile tool for molecular construction.

References

  • Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. [Link]

  • Wikipedia. (2023). Intramolecular Heck reaction. [Link]

  • Peyronneau, M., et al. (2022). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. [Link]

  • Peyronneau, M., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. [Link]

  • Savitha, B., et al. (2019). A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro, 6-azaindole with boronic acids. Molecular Diversity. [Link]

  • Shaughnessy, K. H., et al. (2006). Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. Tetrahedron Letters. [Link]

  • Wolfe, J. P., & Wolfe, J. P. (2010). Domino carbopalladation-carbonylation: generating quaternary stereocenters while controlling beta-hydride elimination. Organic letters. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Wolfe, J. P., & Wolfe, J. P. (2010). Domino Carbopalladation−Carbonylation: Generating Quaternary Stereocenters while Controlling β-Hydride Elimination. Organic Letters. [Link]

  • Dorta-Abrante, Y., et al. (2025). Pd-Catalyzed C–H Activation vs β-H Elimination: An Experimental and Computational Insight into the Reactivity of Tertiary Alkylamines. ACS Catalysis. [Link]

  • mediaTUM. (n.d.). C‐C Coupling Reactions Catalyzed by Supported Palladium in Liquid Phase. [Link]

  • Wang, N., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • Organic Reactions. (n.d.). The Intramolecular Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. [Link]

  • Wang, Y., et al. (2014). Pd-catalyzed cross-coupling of terminal alkynes with ene-yne-ketones: access to conjugated enynes via metal carbene migratory insertion. Chemical Communications. [Link]

  • Lee, C.-W., et al. (2000). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization−Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. [Link]

  • Chen, J., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. [Link]

  • Macmillan Group. (2004). The Intramolecular Heck Reaction. [Link]

  • Biswas, S., et al. (2020). Nickel-Catalyzed Cross-Electrophile Reductive Couplings of Neopentyl Bromides with Aryl Bromides. The Journal of Organic Chemistry. [Link]

  • Thompson, A. L., et al. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education. [Link]

  • Bune, A. B., et al. (2004). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters. [Link]

  • DeAngelis, A., & Colacot, T. J. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. In New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry. [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Reddy, T. J., & Reddy, T. J. (2012). Palladium-Catalyzed Synthesis of Arylacetamides from Arylboronic Acids. ResearchGate. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Park, N. H., et al. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition. [Link]

  • Ahlquist, M., & Norrby, P.-O. (2005). The palladium-catalyzed cross-coupling reaction of carboxylic anhydrides with arylboronic acids: a DFT study. The Journal of organic chemistry. [Link]

  • Zhang, Y., et al. (2023). Asymmetric Sonogashira C(sp3)–C(sp) bond coupling enabled by a copper(i) complex of a new guanidine-hybrid ligand. Organic Chemistry Frontiers. [Link]

  • Wu, X., et al. (2016). Palladium-catalyzed oxidative coupling of arylboronic acid with isocyanide to form aromatic carboxylic acids. Organic & Biomolecular Chemistry. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Van der Veken, P., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic & medicinal chemistry. [Link]

  • Wang, D.-H., et al. (2010). Palladium‐Catalyzed Cross‐Coupling of Internal Alkenes with Terminal Alkenes to Functionalized 1,3‐Butadienes Using C−H Bond Activation. Angewandte Chemie International Edition. [Link]

  • Denmark, S. E., & Smith, R. C. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. [Link]

  • Chemistry 24*7. (2025). Intramolecular Heck Reaction| Cationic Mechanism| CSIR 2017| Problem Solved. YouTube. [Link]

  • Chinchilla, R., & Nájera, C. (2009). Chemicals from Alkynes with Palladium Catalysts. CORE. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • Robins, M. J., & Wnuk, S. F. (1993). Palladium-Catalyzed Coupling of Terminal Alkynes with 5-(Trifluoromethanesulfonyloxy)pyrimidine Nucleosides. Monash University. [Link]

Sources

Application

5-Bromo-3,3-dimethylpent-1-ene as a precursor for neopentyl derivatives

Application Note: 5-Bromo-3,3-dimethylpent-1-ene as a Precursor for Neopentyl Derivatives Introduction & Chemical Significance 5-Bromo-3,3-dimethylpent-1-ene (CAS: 70472-96-7) is a highly specialized, bifunctional alipha...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-Bromo-3,3-dimethylpent-1-ene as a Precursor for Neopentyl Derivatives

Introduction & Chemical Significance

5-Bromo-3,3-dimethylpent-1-ene (CAS: 70472-96-7) is a highly specialized, bifunctional aliphatic building block. Structurally, it features a terminal vinyl group and a primary alkyl bromide, separated by a sterically demanding quaternary gem-dimethyl center. This unique architecture makes it an ideal precursor for introducing neopentyl-like frameworks into complex organic molecules.

The strategic placement of the gem-dimethyl group leverages the Thorpe-Ingold effect, which thermodynamically and kinetically favors ring-closing metathesis and cyclization reactions by reducing the degrees of freedom in the alkyl chain. Consequently, this precursor is extensively utilized in the synthesis of tethered organometallic catalysts[1] and acts as a critical structural motif in the total synthesis of complex terpenoids, such as forskolin[2].

Mechanistic Insights and Causality in Experimental Design

When utilizing 5-Bromo-3,3-dimethylpent-1-ene, the synthetic strategy must account for the orthogonal reactivity of its two functional groups:

  • The Primary Bromide: Highly susceptible to nucleophilic substitution (SN 2​ ) and oxidative addition (e.g., Grignard reagent formation). The adjacent quaternary carbon provides significant steric bulk, which suppresses unwanted β -hydride elimination pathways during transition-metal-catalyzed cross-couplings.

  • The Terminal Alkene: Serves as a versatile handle for olefin metathesis, hydroboration, or oxidative cleavage. In the context of Schrock-type molybdenum catalysts, the alkene undergoes intramolecular metathesis with an initial metal alkylidene to form a robust, cyclic tether that prevents bimolecular catalyst decomposition[3].

Key Applications

  • Tethered Molybdenum Alkylidenes: The bromo-alkene is used to alkylate diisopropylaniline derivatives or is cross-coupled via Suzuki-Miyaura protocols to build tethered imido ligands. These ligands are crucial for stabilizing highly reactive Mo(VI) alkylidene complexes used in precision olefin metathesis[1].

  • Biocatalytic Desaturation in Terpenoid Synthesis: Recently, the precursor has been employed to construct 4,5-disubstituted γ -lactones. These lactones undergo a remarkable dynamic enantioconvergent desaturation mediated by Rhodococcus erythropolis whole cells, funneling all four stereoisomers into a single (R)-configured product (up to 99% ee) for the total synthesis of forskolin[2],[4].

Applications A 5-Bromo-3,3-dimethyl pent-1-ene B Alkylation / Cross-Coupling A->B C Lactonization A->C D Tethered Mo-Alkylidene Catalysts B->D Intramolecular Metathesis E 4,5-Disubstituted γ-Lactones C->E F Olefin Metathesis Applications D->F G Rhodococcus erythropolis Biocatalysis E->G Dynamic Enantioconvergent Desaturation H Forskolin Total Synthesis G->H

Fig 1: Divergent application pathways of 5-Bromo-3,3-dimethylpent-1-ene in catalysis and synthesis.

Experimental Protocols: A Self-Validating System

The de novo synthesis of 5-Bromo-3,3-dimethylpent-1-ene requires a three-step sequence starting from prenol. The following protocols are engineered for high fidelity, utilizing visual cues and orthogonal solubility for ease of purification[5].

Protocol A: Synthesis of 5-Bromo-3,3-dimethylpent-1-ene

Step 1: Johnson-Claisen Rearrangement

  • Reaction: Combine prenol (63.0 mmol), propionic acid (0.05 equiv), and triethylorthoacetate (20 equiv) in a round-bottom flask.

  • Causality: Triethylorthoacetate is used in massive excess to serve as both the reactant and the solvent, driving the transesterification equilibrium forward. Propionic acid acts as a mild acid catalyst, facilitating the reaction without causing dehydration of the prenol.

  • Execution: Reflux the mixture overnight.

  • Workup: Pour the cooled mixture into a solution of H 2​ SO 4​ (15 mL) and ice water (300 mL) and stir overnight. Why? This step hydrolyzes the large excess of orthoester into water-soluble ethanol and acetic acid, allowing for easy removal. Extract with Et 2​ O, wash with 10% NaOH and brine, dry over MgSO 4​ , and concentrate to yield ethyl 3,3-dimethylpent-4-enoate.

Step 2: Reduction to 3,3-Dimethylpent-4-en-1-ol

  • Execution: Reduce the ester using standard LiAlH 4​ conditions (1.5 equiv in dry Et 2​ O at 0 °C to room temperature). Quench carefully using the Fieser method to yield the intermediate alcohol.

Step 3: Appel-Type Bromination

  • Reaction: Dissolve triphenylphosphine (23.7 mmol, 1.0 equiv) in dry dichloromethane (DCM). Add bromine (1.21 mL, 23.7 mmol, 1.0 equiv) dropwise at 0 °C to form the bromophosphonium complex.

  • Addition: Add 3,3-dimethylpent-4-en-1-ol (23.7 mmol, 1.0 equiv) in one portion. Stir at room temperature overnight.

  • Causality: The Appel reaction is chosen over PBr 3​ because it operates under milder, essentially neutral conditions. This prevents hydrobromination or acid-catalyzed rearrangement of the sensitive terminal alkene.

  • Purification (Self-Validating Step): Evaporate the DCM completely. Suspend the resulting crude residue in pentane and stir vigorously, then filter. Why? Triphenylphosphine oxide (TPPO) is highly soluble in DCM but practically insoluble in pentane. This solvent swap crashes out the TPPO, allowing it to be filtered off visually. The filtrate is concentrated and purified by a short silica plug (R f​ = 0.7 in petroleum ether) to afford the pure bromide (72% yield)[5].

Protocol B: Conversion to Neopentyl Boronic Ester
  • Grignard Formation: To a suspension of magnesium turnings (34.3 mmol, 2.0 equiv) in dry THF, add a crystal of iodine and 5-bromo-3,3-dimethylpent-1-ene (17.2 mmol, 1.0 equiv). Stir at 60 °C for 2 hours.

  • Borylation: Cool the dark Grignard solution to -78 °C. Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (17.2 mmol, 1.0 equiv) in one portion.

  • Workup: Stir overnight, allowing the mixture to warm to room temperature. Quench with H 2​ O, extract with Et 2​ O, and purify via column chromatography (R f​ = 0.5 in PE/Et 2​ O 10:1) to yield the boronic ester[5].

Synthesis A Prenol B Ethyl 3,3-dimethyl pent-4-enoate A->B Triethylorthoacetate Propionic acid C 3,3-Dimethylpent- 4-en-1-ol B->C LiAlH4 Reduction D 5-Bromo-3,3-dimethyl pent-1-ene C->D PPh3, Br2 DCM E Boronic Ester Derivative D->E 1. Mg, THF 2. B-OMe-Pin

Fig 2: Step-by-step synthetic workflow from prenol to the neopentyl boronic ester derivative.

Quantitative Data Summary

The following table summarizes the reaction parameters, yields, and analytical tracking metrics for the synthesis and functionalization of the precursor.

Reaction StepKey Reagents & EquivalentsConditionsYieldAnalytical Marker (TLC R f​ )
Johnson-Claisen Prenol (1 eq), Triethylorthoacetate (20 eq)Reflux, 12hQuantitative (Crude)N/A
Reduction LiAlH 4​ (1.5 eq), Et 2​ O0 °C to RT, 4h~90%N/A
Bromination PPh 3​ (1 eq), Br 2​ (1 eq), DCMRT, 12h72%0.7 (Petroleum Ether)
Borylation Mg (2 eq), B-Isopropoxy-Pin (1 eq), THF60 °C (2h) then -78 °C36%0.5 (PE/Et 2​ O 10:1)

Sources

Method

Protocols for olefin metathesis using 5-Bromo-3,3-dimethylpent-1-ene

Application Note: Advanced Protocols for Olefin Metathesis Using 5-Bromo-3,3-dimethylpent-1-ene Executive Summary In advanced organic synthesis and drug development, the strategic use of bifunctional building blocks is c...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Protocols for Olefin Metathesis Using 5-Bromo-3,3-dimethylpent-1-ene

Executive Summary

In advanced organic synthesis and drug development, the strategic use of bifunctional building blocks is critical for modular assembly. 5-Bromo-3,3-dimethylpent-1-ene is a highly specialized reagent that combines a sterically hindered terminal alkene with a highly reactive primary alkyl bromide. This application note provides field-proven, self-validating protocols for utilizing this molecule in both intermolecular Cross-Metathesis (CM) and orthogonal tethering followed by Ring-Closing Metathesis (RCM).

Mechanistic Causality & Substrate Classification

To successfully deploy 5-Bromo-3,3-dimethylpent-1-ene, one must understand the causality dictated by its molecular architecture:

  • The "Type III" Steric Shield: The gem-dimethyl group at the C3 (allylic) position creates a neopentyl-like steric environment. According to the empirical rules for cross-metathesis, terminal olefins adjacent to quaternary centers are classified as Type III olefins [1]. They are sterically prohibited from undergoing homodimerization. When reacted with a highly active, unhindered Type I olefin, the Type III olefin acts as a thermodynamic sink, driving the formation of the heterodimer with exceptional selectivity[1][2].

  • Orthogonal Bifunctionality: The C5 primary bromide is structurally isolated from the C3 steric bulk. This allows the molecule to undergo rapid SN​2 nucleophilic substitution (e.g., alkylation of amines or alkoxides) without affecting the alkene. This property has been famously exploited to synthesize tethered organometallic complexes and macrocycles[3].

G A Type I Olefin (Unhindered) D Homodimerization (Fast, Reversible) A->D Self-Metathesis F Cross-Metathesis Heterodimer (Thermodynamic Sink) A->F + Type III Olefin B Type III Olefin (5-Bromo-3,3-dimethylpent-1-ene) E No Homodimerization (Sterically Blocked) B->E Self-Metathesis B->F + Type I Olefin C Ru Catalyst (Grubbs II / HG II) C->F Catalyzes D->F Secondary Metathesis

Logical pathway of selective Cross-Metathesis between Type I and Type III olefins.

Quantitative Data: Reactivity & Catalyst Selection

Successful metathesis with sterically hindered substrates requires matching the olefin type with the correct ruthenium-carbene catalyst. First-generation catalysts lack the initiation rate and stability required to overcome the activation barrier of the C3 quaternary center.

Table 1: Grubbs' Olefin Classification & Predictive Reactivity

Olefin Type Steric/Electronic Profile Homodimerization Cross-Metathesis Reactivity
Type I Unhindered, electron-rich Fast, reversible High with all types
Type II Moderately hindered Slow Moderate
Type III Highly hindered (e.g., 3,3-dimethyl) None High with Type I

| Type IV | Electron-deficient / bulky | None | Unreactive |

Table 2: Catalyst Selection & Kinetic Profiles for Type III Substrates

Catalyst Initiation Rate Stability vs. Type III Recommended Application
Grubbs 1st Gen (G-I) Slow Poor Not recommended
Grubbs 2nd Gen (G-II) Moderate Good Intramolecular RCM

| Hoveyda-Grubbs 2nd Gen (HG-II) | Fast | Excellent | Intermolecular CM |

Experimental Workflows

Protocol A: Highly Selective Intermolecular Cross-Metathesis (CM)

Objective: Synthesize a functionalized heterodimer by reacting 5-Bromo-3,3-dimethylpent-1-ene with a Type I terminal aliphatic alkene. Causality Focus: Hoveyda-Grubbs II is selected because its electron-donating N-heterocyclic carbene (NHC) ligand stabilizes the sterically congested metallacyclobutane intermediate.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the Type I olefin (1.0 equiv, 0.5 mmol) and 5-Bromo-3,3-dimethylpent-1-ene (2.0 equiv, 1.0 mmol). Reasoning: A 2:1 ratio ensures the Type I homodimer is quantitatively driven toward the heterodimer sink.

  • Solvent & Catalyst Addition: Add anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Add Hoveyda-Grubbs 2nd Generation catalyst (5 mol%).

  • Propagation: Seal the flask, remove it from the glovebox, and heat to 40 °C (reflux) under a positive N2​ pressure for 12 hours.

  • Self-Validation Checkpoint: Withdraw a 50 µL aliquot, dilute in CDCl3​ , and analyze via 1H NMR.

    • Validation Criteria: The reaction is successful if the Type I terminal olefin signals (~5.8 ppm) have disappeared, replaced by an internal olefin multiplet (~5.3–5.5 ppm) with a large coupling constant ( J≈15.5 Hz), confirming the E-heterodimer. If Type I homodimers persist, bimolecular catalyst decomposition occurred prematurely[4]; add 2 mol% fresh catalyst.

  • Quenching: Cool the reaction to room temperature. Add excess ethyl vinyl ether (50 equiv relative to the catalyst) and stir for 30 minutes. Reasoning: Ethyl vinyl ether forms an ultra-stable, unreactive Fischer carbene, instantly terminating the catalytic cycle and preventing post-reaction double-bond migration or isomerization[4].

  • Isolation: Concentrate in vacuo and purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Orthogonal Tethering & Intramolecular RCM

Objective: Utilize the primary bromide for nucleophilic tethering prior to executing an intramolecular ring-closing metathesis, a strategy commonly used in macrocyclization and the synthesis of tethered alkylidenes[3].

Step-by-Step Methodology:

  • Nucleophilic Tethering ( SN​2 ): Dissolve a secondary amine or alkoxide (1.0 equiv) in anhydrous DMF. Add K2​CO3​ (3.0 equiv) and 5-Bromo-3,3-dimethylpent-1-ene (1.2 equiv). Stir at 60 °C for 8 hours.

  • Self-Validation Checkpoint: Monitor via TLC or GC-MS. The primary bromide undergoes rapid substitution due to the lack of adjacent steric hindrance. Aqueous workup and extraction (EtOAc) yields the tethered diene intermediate.

  • Macrocyclization (RCM): Dissolve the tethered diene in anhydrous Toluene at high dilution (0.005 M). Reasoning: High dilution thermodynamically favors intramolecular ring-closing over intermolecular oligomerization.

  • Catalysis: Add Grubbs 2nd Generation catalyst (10 mol%). Heat to 80 °C for 16 hours.

  • Quenching & Purification: Quench with ethyl vinyl ether, concentrate, and purify via column chromatography.

G Start 5-Bromo-3,3-dimethylpent-1-ene Path1 Route A: Cross-Metathesis Start->Path1 Ru Catalyst + Type I Olefin Path2 Route B: Nucleophilic Substitution Start->Path2 Nucleophile (e.g., Amine, Alkoxide) Int1 Metathesized Bromo-Alkene Path1->Int1 Int2 Tethered Terminal Alkene Path2->Int2 Prod1 Post-Metathesis Substitution (Target Molecule) Int1->Prod1 Nucleophile (e.g., Amine, Alkoxide) Prod2 Intramolecular RCM (Macrocycle/Metallacycle) Int2->Prod2 Ru Catalyst

Orthogonal synthetic workflows leveraging the bifunctionality of the bromo-olefin.

Sources

Application

Advanced Application Note: Synthetic Methodologies Utilizing 5-Bromo-3,3-dimethylpent-1-ene in Organometallic Workflows

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Advanced Organic Synthesis & Transition Metal Catalysis Executive Summary & Structural Rationale 5-Bromo-3,3-dimethylpe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Advanced Organic Synthesis & Transition Metal Catalysis

Executive Summary & Structural Rationale

5-Bromo-3,3-dimethylpent-1-ene (CAS#: 70472-96-7) is a highly specialized bifunctional aliphatic building block. Its architecture features a primary alkyl bromide separated from a terminal vinyl group by a sterically demanding quaternary carbon (gem-dimethyl group)[1][2].

In advanced drug development and materials science, this compound is primarily utilized to install "tethered" olefins onto aromatic or heteroaromatic scaffolds. The gem-dimethyl group serves a dual purpose: it provides the Thorpe-Ingold effect to accelerate subsequent ring-closing metathesis (RCM) steps, and it sterically shields the alkyl chain, preventing unwanted side reactions during transition-metal-catalyzed cross-couplings[3].

This application note details two highly robust, self-validating methodologies for functionalizing this molecule: (A) Direct Grignard Formation and Borylation , and (B) Palladium-Catalyzed Alkyl-Aryl Suzuki-Miyaura Cross-Coupling .

Reaction Workflows & Logical Pathways

The following diagram illustrates the divergent synthetic pathways detailed in this protocol, highlighting the transformation of the primary bromide into either a versatile boronate ester or a complex tethered arene.

G SM 5-Bromo-3,3-dimethylpent-1-ene (Bifunctional Precursor) Mg Mg Turnings, I2 THF, 60°C SM->Mg Surface Activation Pd Pd(OAc)2, P(tBu)2Me KOBut, tert-Amyl Alcohol SM->Pd Oxidative Addition Grignard Alkylmagnesium Bromide (Nucleophilic Intermediate) Mg->Grignard Insertion Borylation Alkyl Boronate Ester (Cross-Coupling Partner) Grignard->Borylation 1. Boron Electrophile, -78°C 2. Aqueous Quench Suzuki Tethered Arene/Olefin (Metathesis Precursor) Pd->Suzuki Suzuki-Miyaura Alkyl-Aryl Coupling

Divergent synthetic pathways for 5-Bromo-3,3-dimethylpent-1-ene functionalization.

Quantitative Data Summary

The table below summarizes the critical parameters and comparative metrics for the two primary functionalization pathways.

ParameterPathway A: Grignard BorylationPathway B: Pd-Catalyzed Suzuki Coupling
Primary Reagents Mg 0 , I 2​ , 2-Isopropoxy-BpinPd(OAc) 2​ , P( t Bu) 2​ Me, KO t Bu, Aryl-B(OH) 2​
Solvent System Anhydrous THFtert-Amyl alcohol
Temperature Profile 60 °C (Initiation) -78 °C (Quench)Room Temperature (20–25 °C)
Reaction Time 2 h (Grignard) + 12 h (Borylation)6 hours
Typical Yield ~36% (Isolated, post-chromatography)[4]>85% (Substrate dependent)[3]
Mechanistic Challenge Wurtz coupling (homocoupling) mitigation β -hydride elimination of the alkyl-Pd intermediate

Detailed Experimental Protocols

Protocol A: Synthesis of Alkyl Boronate via Grignard Intermediate

This protocol converts the alkyl bromide into a nucleophilic Grignard reagent, followed by electrophilic trapping to generate a boronate ester.

Causality & Expert Insight: Initiating a Grignard reaction on an aliphatic chain with a terminal olefin requires strict temperature control. The addition of elemental iodine ( I2​ ) is critical; it reacts with the passivating magnesium oxide ( MgO ) layer on the turnings, exposing the highly reactive zero-valent magnesium ( Mg0 ) core[4]. The subsequent cooling to -78 °C before adding the borolane prevents over-alkylation and suppresses the competitive Wurtz-type homocoupling of the alkyl bromide.

Step-by-Step Methodology:

  • Apparatus Setup: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser under a continuous flow of ultra-high-purity Argon.

  • Magnesium Activation: Add magnesium chippings (0.83 g, 34.3 mmol, 2.0 equiv) and a single small crystal of iodine to the flask[4]. Purge with Argon for 5 minutes.

  • Solvent Addition: Introduce 20 mL of anhydrous Tetrahydrofuran (THF) via syringe.

  • Substrate Addition: Slowly add 5-Bromo-3,3-dimethylpent-1-ene (4.74 g, 17.2 mmol, 1.0 equiv) dropwise to the suspension[4].

  • Grignard Formation: Heat the reaction mixture to 60 °C. Stir vigorously for 2 hours. The disappearance of the iodine color and the consumption of magnesium indicate successful initiation[4].

  • Electrophilic Trapping: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (3.51 g, 3.86 mL, 17.2 mmol, 1.0 equiv) in one rapid portion[4].

  • Maturation: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup & Purification: Quench the reaction with deionized H2​O and extract the aqueous layer three times with diethyl ether ( Et2​O ). Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate in vacuo. Purify via silica gel column chromatography (Eluent: Petroleum Ether/Diethyl Ether = 10:1) to afford the product[4].

Protocol B: Palladium-Catalyzed Alkyl-Aryl Suzuki-Miyaura Coupling

This protocol utilizes the unactivated alkyl bromide directly as an electrophile in a cross-coupling reaction to synthesize tethered arenes, often used as precursors for Schrock-type metathesis catalysts.

Causality & Expert Insight: Cross-coupling of unactivated primary alkyl bromides is notoriously difficult due to the propensity of the alkyl-palladium intermediate to undergo rapid β -hydride elimination, yielding an alkene byproduct rather than the coupled product. To circumvent this, this protocol employs P(tBu)2​Me as a ligand. Its extreme steric bulk accelerates reductive elimination, while its electron-rich nature stabilizes the oxidative addition complex[3]. Furthermore, tert-amyl alcohol is used as the solvent; its steric hindrance prevents it from acting as a competing nucleophile, while its protic nature aids in the transmetalation step[3].

Step-by-Step Methodology:

  • Glovebox Preparation: Transfer a 250 mL Schlenk flask equipped with a stir bar into an argon-filled glovebox to ensure absolute exclusion of oxygen and moisture[3].

  • Catalyst Assembly: Add Pd(OAc)2​ (316 mg, 1.41 mmol, 5 mol%) and the ligand P(tBu)2​Me (452 mg, 2.82 mmol, 10 mol%) to the flask[3].

  • Reagent Loading: Add the aryl boronic acid derivative (0.034 mmol, 1.2 equiv) and Potassium tert-butoxide ( KOtBu ) (9.48 g, 0.084 mmol, 3 equiv)[3]. Seal the flask with a rubber septum and remove it from the glovebox.

  • Solvent Addition: Inject tert-amyl alcohol (20 mL) into the flask. Stir the resulting mixture at room temperature for exactly 10 minutes to allow the active Pd0 species to form[3].

  • Electrophile Addition: Inject 5-Bromo-3,3-dimethylpent-1-ene (4.99 g, 0.028 mmol) into the reaction mixture[3].

  • Reaction Execution: Stir the heterogeneous reaction mixture vigorously for 6 hours at room temperature (20–25 °C)[3].

  • Workup & Purification: Pour the crude reaction mixture into 200 mL of hexanes. Filter the suspension through a short pad of Celite to remove palladium black and inorganic salts, washing the pad with an additional 200 mL of hexanes[3]. Concentrate the filtrate in vacuo and pass it through a plug of silica gel (250−400 mesh) to isolate the tethered olefin product[3].

References

  • Synthesis, Properties, and Structure of Tethered Molybdenum Alkylidenes. Organometallics. Available at:[Link]

  • Substrate Preparation and Enantioselective Methodologies (Supplementary Content). Amazon S3 / Institutional Repository. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent elimination reactions in 5-Bromo-3,3-dimethylpent-1-ene synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering yield or purity issues during the synthesis of 5-bromo-3,3-dimethylpent-1-ene .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering yield or purity issues during the synthesis of 5-bromo-3,3-dimethylpent-1-ene .

Below, we troubleshoot the competing elimination pathways and provide a self-validating, field-proven protocol to maximize your SN2 substitution yields.

🧪 Diagnostic FAQs: Understanding the Chemistry

Q: Why does my synthesis yield 3,3-dimethyl-1,4-pentadiene instead of the target bromide? A: This is a classic case of competing E2 elimination. The precursor, [1], contains a primary alcohol. While primary carbons typically favor SN2 substitution, the adjacent C3 position features a bulky gem-dimethyl group. This creates a homo-neopentyl-like steric environment. If you use strong bases (e.g., unhindered alkoxides or excess amines at high temperatures) during the activation step, the activation energy for E2 elimination is easily breached. The base abstracts a proton from the C2 position, expelling the leaving group at C1 and forming the conjugated 1,4-diene.

Q: Can I use direct bromination reagents like PBr₃ or aqueous HBr to save a step? A: Absolutely not. Using acidic reagents like PBr₃ or HBr introduces free protons and bromide ions into a system containing a highly reactive terminal alkene. The alkene will undergo electrophilic addition (Markovnikov hydrobromination), yielding 4-bromo-3,3-dimethylpentan-1-ol or a dibrominated byproduct. Furthermore, strongly acidic conditions can protonate the primary alcohol, inducing an E1 dehydration pathway that also leads to elimination.

Q: What is the most reliable, field-proven protocol to prevent elimination? A: To successfully isolate, you must decouple the activation of the alcohol from the nucleophilic substitution. The gold standard is a two-step sequence: mild mesylation followed by a Finkelstein-type halide exchange using Lithium Bromide (LiBr) in a polar aprotic solvent. This method avoids acidic hydrobromination and has been extensively validated in [2] and organometallic tether syntheses[3].

Pro-Tip from the Bench: Notice that the IUPAC numbering flips between the precursor and the product! In 3,3-dimethylpent-4-en-1-ol, the alcohol is at C1. In 5-bromo-3,3-dimethylpent-1-ene, the alkene takes priority, so the former C4=C5 double bond becomes C1=C2, and the bromide is at C5. The carbon skeleton remains exactly the same.

📊 Quantitative Analysis: Optimizing the Substitution

The choice of solvent and temperature during the halide exchange step dictates the SN2 vs. E2 ratio.

Table 1: Solvent and Temperature Effects on Halide Exchange (Mesylate to Bromide)

SolventTemperatureSN2 Yield (%)E2/Elimination (%)Mechanistic Rationale
Acetone 56 °C (Reflux)>85%<5%Polar aprotic; Br⁻ is a strong nucleophile and weak base. Li⁺ coordinates with the mesylate.
THF 65 °C (Reflux)~75%~10%Lower dielectric constant than acetone; slightly slower SN2 rate allows minor E2 competition.
DMF 80 °C~50%~40%High heat promotes E2; DMF significantly increases the basicity of the Br⁻ ion.
Water/HBr 100 °C<10%>80% (E1/Add)Promotes E1 dehydration and electrophilic addition to the terminal alkene.

🔬 Standard Operating Procedure: Two-Step Synthesis

This self-validating protocol ensures that the SN2 trajectory is favored while systematically shutting down E1, E2, and electrophilic addition pathways.

Step 1: Mild Mesylation (Activation)
  • Setup: Charge a flame-dried round-bottom flask with 3,3-dimethylpent-4-en-1-ol (1.0 eq) and anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add Triethylamine (TEA) (1.5 eq).

    • Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing acid-catalyzed alkene addition.

  • Temperature Control: Cool the mixture to 0 °C using an ice bath.

    • Causality: Low temperature is critical to suppress the E2 elimination of the highly reactive forming mesylate.

  • Activation: Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise over 15 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then allow it to warm to room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude 3,3-dimethylpent-4-en-1-yl methanesulfonate must be used immediately in the next step to prevent degradation.

Step 2: Finkelstein-Type Halide Exchange (SN2)
  • Setup: Dissolve the crude mesylate (1.0 eq) in anhydrous Acetone (0.2 M).

  • Nucleophile Addition: Add anhydrous Lithium Bromide (LiBr) (3.0 eq).

    • Causality: Li⁺ acts as a Lewis acid, coordinating with the oxygen atoms of the mesylate group to enhance its leaving group ability. Simultaneously, Acetone (a polar aprotic solvent) leaves the Br⁻ ion unsolvated and highly nucleophilic, heavily favoring SN2 over E2[2].

  • Reaction: Heat the mixture to a mild reflux (56 °C) for 6–8 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature. Evaporate the majority of the acetone under reduced pressure (Caution: the product is volatile). Partition the residue between Diethyl Ether and water.

  • Isolation: Extract the aqueous layer with Ether. Dry the combined organic layers over MgSO₄ and concentrate carefully. Purify via a short silica gel plug (eluting with Hexanes) to afford the pure bromide[3].

🗺️ Mechanistic Pathway Visualization

G A 3,3-Dimethylpent-4-en-1-ol (Precursor) B Mesylate Intermediate (Activated) A->B MsCl, Et3N, 0°C (Mild Activation) D 3,3-Dimethyl-1,4-pentadiene (E1/E2 Elimination) A->D Strong Base / Heat (E2 Pathway) A->D H2SO4 / Heat (E1 Pathway) E Brominated Alkanes (Electrophilic Addition) A->E PBr3 or HBr (Alkene Addition) C 5-Bromo-3,3-dimethylpent-1-ene (Desired SN2 Product) B->C LiBr, Acetone, Reflux (Finkelstein SN2) B->D Bulky Base / DMF (E2 Pathway)

Reaction pathways for 5-bromo-3,3-dimethylpent-1-ene synthesis highlighting SN2 vs elimination.

📚 References

  • 3,3-Dimethylpent-4-en-1-ol | C7H14O | CID 12579098 Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • Cascade Radical Cyclizations via Biradicals Generated from (Z)-1,2,4-Heptatrien-6-ynes Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Synthesis, Properties, and Structure of Tethered Molybdenum Alkylidenes Source: Organometallics (ACS Publications) URL:[Link]

Sources

Optimization

Optimizing yield for 5-Bromo-3,3-dimethylpent-1-ene alkylation reactions

Technical Support Center: Optimizing 5-Bromo-3,3-dimethylpent-1-ene Alkylation Workflows Welcome to the advanced troubleshooting and protocol center for 5-bromo-3,3-dimethylpent-1-ene . This bifunctional building block—f...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing 5-Bromo-3,3-dimethylpent-1-ene Alkylation Workflows

Welcome to the advanced troubleshooting and protocol center for 5-bromo-3,3-dimethylpent-1-ene . This bifunctional building block—featuring a terminal alkene and a primary alkyl bromide—is highly valuable in complex molecule synthesis and drug development. However, researchers frequently encounter poor yields during standard nucleophilic substitution ( SN​2 ) reactions.

This guide synthesizes field-proven methodologies, mechanistic causality, and validated protocols to help you bypass steric bottlenecks and eliminate competing side reactions.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my alkylation yield consistently low (<40%) when reacting 5-bromo-3,3-dimethylpent-1-ene with bulky enolates? Causality: Although the leaving group is on a primary carbon, the gem-dimethyl group at the C3 position acts as a bulky gamma-substituent. During the SN​2 transition state, the alkyl chain must adopt conformations that force these gamma-methyl groups into steric conflict with large incoming nucleophiles. This conformational penalty drastically increases the activation energy for substitution, allowing the competing E2 elimination pathway to dominate. Actionable Solution: You must artificially accelerate the SN​2 rate. Implement an in situ Finkelstein reaction by adding 1.5 equivalents of anhydrous Sodium Iodide (NaI). This converts the alkyl bromide into a highly reactive alkyl iodide intermediate, lowering the activation barrier and outcompeting the E2 pathway.

Q2: My GC-MS analysis shows high levels of elimination byproducts rather than the desired alkylated product. How do I fix this? Causality: Strong, sterically hindered bases (e.g., LDA, KOtBu) struggle to act as nucleophiles against the gamma-hindered bromide. Instead, they abstract a beta-proton (from C4), driving E2 elimination. Actionable Solution: Transition away from traditional enolate chemistry to a transition-metal-catalyzed cross-coupling approach. Palladium-catalyzed Alkyl-Suzuki couplings completely bypass the E2 elimination pathway by utilizing oxidative addition rather than direct nucleophilic displacement[1].

Q3: The terminal alkene is isomerizing to an internal alkene during the reaction. What is causing this degradation? Causality: Prolonged exposure to strong bases at elevated temperatures (>60°C) provides enough thermodynamic driving force for the terminal double bond to migrate to the more stable, internal conjugated position. Actionable Solution: Cap your reaction temperature at 50°C. If heating is required to overcome the steric barrier, switch to a strictly non-nucleophilic base (like LiHMDS) and quench the reaction immediately upon consumption of the starting material.

Section 2: Quantitative Optimization Matrix

Use the following data matrix to select the optimal reaction conditions based on your specific nucleophile and yield requirements.

Reaction TypeBase / CatalystAdditiveTempDominant PathwayTypical YieldExpert Recommendation
Standard Enolate LDANone25°C E2 Elimination< 30%Avoid for bulky nucleophiles due to gamma-steric clashes.
Finkelstein-Assisted NaHNaI (1.5 eq)60°C SN​2 Substitution65–80%Best for standard alkylations; requires in situ iodide conversion.
Alkyl-Suzuki Coupling KOtBu / Pd(OAc)₂P(tBu)₂Me25°CTransition Metal> 90%Highly recommended for C-C bond formation; bypasses E2 entirely[1].

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Finkelstein-Assisted Enolate Alkylation

Best for: Coupling with malonates, amines, or unhindered enolates.

  • Enolate Formation: In a flame-dried flask under argon, dissolve your nucleophile in anhydrous DMF. Add NaH (1.2 equiv) portion-wise at 0°C.

    • Validation Checkpoint: The evolution of H2​ gas should be visible. Wait until bubbling ceases completely (approx. 30 mins) to ensure full deprotonation.

  • Halogen Exchange: Add anhydrous NaI (1.5 equiv) to the solution, followed by 5-bromo-3,3-dimethylpent-1-ene (1.0 equiv).

  • Alkylation: Heat the reaction mixture to 60°C for 4–6 hours.

    • Validation Checkpoint: The precipitation of NaBr as a fine white solid at the bottom of the flask confirms that the Finkelstein halogen exchange and subsequent substitution are occurring successfully.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, and wash the organic layer extensively with water (3x) to remove DMF before concentrating.

Protocol B: Palladium-Catalyzed Alkyl-Suzuki Cross-Coupling

Best for: Direct C-C bond formation with aryl/alkyl boronic acids, adapted from tethered alkylidene synthesis workflows[1].

  • Catalyst Preparation (Glovebox): Inside a glovebox, combine Pd(OAc)₂ (5 mol%) and P(tBu)₂Me (10 mol%) in a Schlenk flask equipped with a stir bar. Seal the flask and transfer it to a standard fume hood[1].

  • Reagent Addition: Under positive argon pressure, add tert-amyl alcohol (solvent), your target boronic acid (1.2 equiv), and KOtBu (3 equiv). Stir at room temperature for 10 minutes[1].

    • Validation Checkpoint: A distinct color shift in the solution indicates the successful formation of the active Pd(0) phosphine complex.

  • Coupling: Inject 5-bromo-3,3-dimethylpent-1-ene (1.0 equiv). Stir vigorously for 6 hours at room temperature[1].

    • Validation Checkpoint: The reaction will become highly heterogeneous[1]. Monitor via TLC; the primary bromide spot should disappear entirely without the appearance of lower-Rf elimination streaks.

  • Purification: Pour the mixture into hexanes, filter through a short pad of Celite to remove palladium black, and pass through a silica plug[1].

Section 4: Workflows & Mechanistic Diagrams

Troubleshooting Start Alkylation Yield < 40%? Check Analyze Crude by GC-MS/NMR Start->Check IsSM High Unreacted Starting Material? Check->IsSM IsE2 High Elimination (E2) Byproducts? Check->IsE2 IsIsom Alkene Isomerization Detected? Check->IsIsom Sol1 Add NaI (Finkelstein) Increase Temp to 60°C IsSM->Sol1 Gamma-steric hindrance Sol2 Switch to less bulky base or use Pd-catalysis IsE2->Sol2 Base acting as nucleophile Sol3 Reduce reaction time Use non-nucleophilic base IsIsom->Sol3 Prolonged basic conditions

Fig 1: Diagnostic workflow for troubleshooting low-yield 5-bromo-3,3-dimethylpent-1-ene alkylations.

SuzukiWorkflow Prep Glovebox Prep: Pd(OAc)2 + P(tBu)2Me Solvent Add tert-amyl alcohol, Boronic Acid, KOtBu Prep->Solvent Stir Stir 10 min at RT (Catalyst Activation) Solvent->Stir AddBr Add 5-Bromo-3,3- dimethylpent-1-ene Stir->AddBr React Vigorous stirring 6 h at RT AddBr->React Purify Filter through Celite & Silica Plug React->Purify

Fig 2: Validated workflow for Pd-catalyzed Alkyl-Suzuki coupling of the hindered primary bromide.

References

  • Synthesis, Properties, and Structure of Tethered Molybdenum Alkylidenes Organometallics 2008, 27, 19, 5130–5138. URL:[Link]

Sources

Troubleshooting

Best purification and distillation methods for 5-Bromo-3,3-dimethylpent-1-ene

Welcome to the Technical Support Center for 5-Bromo-3,3-dimethylpent-1-ene (CAS: 70472-96-7). As a terminal alkene and primary alkyl bromide separated by a quaternary carbon, this compound is a highly valuable but sensit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Bromo-3,3-dimethylpent-1-ene (CAS: 70472-96-7). As a terminal alkene and primary alkyl bromide separated by a quaternary carbon, this compound is a highly valuable but sensitive building block in complex organic synthesis and drug development[1][2].

Because of its unique structural motifs, researchers frequently encounter issues with thermal degradation, volatility losses, and byproduct contamination during synthesis and purification. This guide is engineered to provide field-proven, self-validating protocols to ensure high-purity isolation.

Part 1: Quantitative Chemical Data

Before initiating any purification workflow, it is critical to understand the physical parameters of the target molecule. The following table summarizes the key properties required for tracking and isolating 5-Bromo-3,3-dimethylpent-1-ene[2][3].

PropertyValueScientific Implication for Purification
Molecular Formula C₇H₁₃BrDetermines mass balance and stoichiometric ratios.
Molecular Weight 177.08 g/mol Indicates high volatility; requires careful solvent removal.
Appearance Colorless liquidDiscoloration (yellow/brown) indicates thermal degradation or free bromine.
Chromatographic Rf 0.7 (Petroleum Ether)Highly non-polar; elutes rapidly on silica gel[3].
Boiling Point Volatile OilMust be distilled under reduced pressure to prevent polymerization.

Part 2: Troubleshooting & FAQs

As a Senior Application Scientist, I frequently consult on the purification of this specific molecule. Below are the mechanistic causes and actionable solutions for the most common experimental failures.

Q1: Why am I seeing significant triphenylphosphine oxide (TPPO) contamination in my distilled 5-Bromo-3,3-dimethylpent-1-ene? Cause: The standard synthetic route for this molecule is the Appel reaction, which converts 3,3-dimethylpent-4-en-1-ol to the corresponding bromide using triphenylphosphine (PPh₃) and bromine (Br₂)[3][4]. This reaction generates stoichiometric amounts of TPPO. Because 5-Bromo-3,3-dimethylpent-1-ene is highly volatile, direct distillation from the crude reaction mixture often causes TPPO to co-distill or sublime into the receiving flask. Solution: Implement a solvent-exchange and precipitation protocol. Evaporate the reaction solvent (e.g., dichloromethane) at low temperatures, then suspend the crude residue in cold pentane. TPPO is highly insoluble in cold pentane and will crash out, allowing you to isolate the product in the filtrate[3]. For advanced setups, utilizing a monolithic triphenylphosphine reagent in a flow-chemistry reactor can completely bypass off-line TPPO purification[5][6].

Q2: My product turns dark and viscous during distillation. How can I prevent this? Cause: Alkyl bromides—especially those featuring a terminal alkene—are highly susceptible to thermal degradation. Temperatures exceeding 80–100 °C provide the activation energy required for C-Br bond homolysis, leading to HBr elimination (dehydrohalogenation) or radical-initiated polymerization of the vinyl group. Solution: Never distill this compound at atmospheric pressure. You must utilize vacuum distillation (e.g., 10–15 mmHg). This drastically lowers the boiling point, allowing you to keep the heating bath below 60 °C and preserving the structural integrity of the molecule.

Q3: I am losing product yield during the concentration of my column chromatography fractions. What is the cause? Cause: 5-Bromo-3,3-dimethylpent-1-ene is a highly volatile liquid. When removing non-polar elution solvents like petroleum ether or pentane on a rotary evaporator, excessive vacuum or high water-bath temperatures will strip the target product alongside the solvent. Solution: Maintain the rotary evaporator water bath at 20–25 °C. Carefully monitor the vacuum pressure, ensuring it does not drop below 200 mbar when removing pentane or petroleum ether.

Part 3: Mechanistic Workflows & Visualizations

To ensure a self-validating system, your purification workflow must logically separate the removal of solid byproducts (TPPO) from the final polishing of the volatile liquid.

PurificationWorkflow A Crude Appel Reaction (Product + TPPO + DCM) B Solvent Evaporation (Bath < 30°C) A->B C Trituration in Cold Pentane (TPPO Precipitation) B->C D Vacuum Filtration C->D E Filtrate (Product in Pentane) D->E F Silica Gel Plug (Rf = 0.7 in PE) E->F G Vacuum Distillation (Final Polish) F->G

Fig 1: Step-by-step purification workflow for isolating 5-Bromo-3,3-dimethylpent-1-ene.

ThermalDegradation A 5-Bromo-3,3-dimethylpent-1-ene (Heat > 100°C) B C-Br Bond Cleavage A->B Thermal Stress F Vacuum Distillation (<60°C) A->F Pressure Reduction C Dehydrohalogenation (HBr Elimination) B->C D Radical Polymerization (Vinyl Group) B->D E Dark, Viscous Polymeric Byproducts C->E D->E G Pure, Colorless Liquid F->G Safe Evaporation

Fig 2: Mechanistic causality of thermal degradation vs. vacuum distillation.

Part 4: Step-by-Step Experimental Methodologies

Protocol A: Synthesis and Primary Purification (TPPO Removal)

This protocol utilizes a pentane "crash-out" method to self-validate the removal of phosphine byproducts before chromatography[3].

  • Reaction Setup: Dissolve triphenylphosphine (1.0 equiv) in dry dichloromethane (DCM). Add bromine (1.0 equiv) dropwise at 0 °C to form the active brominating complex[3][4].

  • Substrate Addition: Add 3,3-dimethylpent-4-en-1-ol (1.0 equiv) in one portion. Stir the solution at room temperature overnight[3].

  • Solvent Removal: Evaporate the DCM under reduced pressure. Critical: Keep the water bath below 30 °C to prevent product loss.

  • Trituration: Suspend the resulting viscous, crude mixture in cold pentane. Stir vigorously for 15 minutes. The TPPO will precipitate as a dense white solid.

  • Filtration: Filter the suspension through a sintered glass funnel (medium porosity). Wash the filter cake with two additional volumes of cold pentane.

  • Chromatography: Concentrate the filtrate carefully and pass it through a short plug of silica gel using 100% petroleum ether (PE). The product elutes rapidly (Rf = 0.7)[3].

Protocol B: Fractional Vacuum Distillation (Final Polish)

To achieve >99% purity for sensitive downstream applications, the chromatographically purified oil must be distilled.

  • Apparatus Setup: Transfer the crude 5-Bromo-3,3-dimethylpent-1-ene to a round-bottom flask equipped with a short-path distillation head. Attach a receiving flask submerged in an ice-water bath.

  • Vacuum Application: Apply a steady vacuum (10–15 mmHg) using a chemically resistant vacuum pump equipped with a cold trap.

  • Controlled Heating: Gradually heat the oil bath. Do not exceed 60 °C.

  • Fraction Collection: Discard any initial volatile solvent front (residual pentane/PE). Collect the main fraction, which will distill as a clear, colorless liquid.

  • Storage: Store the purified product in an amber, light-blocking vial over a small piece of copper wire (to scavenge radicals and inhibit polymerization) at -20 °C under an inert argon atmosphere.

References

  • BenchChem Product Catalog. 5-Bromo-3,3-dimethylpent-1-ene.
  • Amazon AWS / Figshare Supplemental Data. Synthesis of 5-Bromo-3,3-dimethylpent-1-ene.
  • Chemsrc Database. 5-bromo-3,3-dimethylpent-1-ene | CAS#:70472-96-7.
  • ResearchGate. Bromides prepared from the corresponding alcohols by using the functionalised triphenylphosphine monolith.
  • PMC / National Institutes of Health. The application of a monolithic triphenylphosphine reagent for conducting Appel reactions in flow microreactors.
  • TÜBİTAK Academic Journals. 1,2-Dibromotetrachloroethane: an efficient reagent for many transformations by modified Appel reaction.

Sources

Optimization

Reducing byproducts in 5-Bromo-3,3-dimethylpent-1-ene cross-coupling reactions

Topic: Reducing Byproducts in 5-Bromo-3,3-dimethylpent-1-ene Cross-Coupling Reactions Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Reducing Byproducts in 5-Bromo-3,3-dimethylpent-1-ene Cross-Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and FAQs to address challenges encountered during cross-coupling reactions with the sterically hindered substrate, 5-bromo-3,3-dimethylpent-1-ene. As Senior Application Scientists, our goal is to provide not just solutions, but a foundational understanding of the reaction mechanisms to empower your experimental design.

The structure of 5-bromo-3,3-dimethylpent-1-ene, a neopentyl-type halide, presents unique challenges. While the gem-dimethyl group effectively blocks β-hydride elimination on one side, its steric bulk slows the critical oxidative addition step, opening the door for competing side reactions.[1][2] This guide will help you navigate these complexities to achieve higher yields and product purity.

Troubleshooting Guide: Byproduct Formation

This section addresses the most common byproducts observed when using 5-bromo-3,3-dimethylpent-1-ene. We follow a question-and-answer format to tackle specific experimental outcomes.

Q1: I'm observing a significant amount of 3,3-dimethylpent-1-ene, the reduced (hydrodehalogenated) byproduct. What is causing this and how can I minimize it?

A1: The formation of a hydrodehalogenated product is a classic side reaction in palladium-catalyzed cross-couplings, particularly with alkyl halides.[3] It occurs when the organopalladium intermediate reacts with a hydride source before the desired cross-coupling can take place.

Root Cause Analysis:

The primary culprit is the formation of a palladium-hydride (Pd-H) species. This highly reactive intermediate can arise from several sources within your reaction mixture.[3] Once formed, it can undergo reductive elimination with the alkyl group to yield the unwanted byproduct and regenerate the Pd(0) catalyst, perpetuating the side reaction.

  • Bases and Solvents: Amine bases or alcohol solvents can be oxidized by the palladium complex to generate a Pd-H species.[4]

  • Trace Water: Water can react with the palladium complex or the base, ultimately providing a hydride source.[3]

  • Organometallic Reagents: Certain organoboron or organotin reagents can contain impurities or decompose in ways that generate hydrides.

Workflow for Minimizing Hydrodehalogenation

To systematically address this issue, follow the diagnostic workflow below.

G cluster_0 Troubleshooting Hydrodehalogenation start High % of Hydrodehalogenation (e.g., >5% by GC/NMR) check_base Is your base a hydride source? (e.g., alkoxides, hydroxides) start->check_base check_solvent Is your solvent protic or wet? (e.g., alcohols, undried solvents) check_base->check_solvent No sol_base Action: Switch to non-coordinating, anhydrous base (K₃PO₄, Cs₂CO₃). check_base->sol_base Yes check_reagents Are reagents pure and rigorously degassed? check_solvent->check_reagents No sol_solvent Action: Use high-purity, anhydrous, aprotic solvents (Toluene, Dioxane). check_solvent->sol_solvent Yes optimize_ligand Is the ligand promoting fast reductive elimination? check_reagents->optimize_ligand No sol_reagents Action: Use freshly purified reagents and degas thoroughly via freeze-pump-thaw or sparging. check_reagents->sol_reagents Yes/Unsure sol_ligand Action: Use bulky, electron-rich ligands (e.g., SPhos, XPhos) to accelerate C-C bond formation. optimize_ligand->sol_ligand No/Unsure end_node Problem Resolved sol_base->end_node sol_solvent->end_node sol_reagents->end_node sol_ligand->end_node

Caption: A systematic workflow for troubleshooting and minimizing hydrodehalogenation.

Recommended Protocol: Suzuki-Miyaura Coupling Under Anhydrous Conditions

This protocol is designed to minimize hydride sources for the coupling of 5-bromo-3,3-dimethylpent-1-ene with an arylboronic acid.

  • Glassware Preparation: Oven-dry all glassware overnight at 120 °C and allow to cool in a desiccator or under a stream of dry nitrogen or argon.

  • Reagent Preparation:

    • Use an anhydrous, non-coordinating base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5]

    • Use a high-purity, anhydrous, and degassed aprotic solvent like toluene or 1,4-dioxane.[5][6] Degas by sparging with argon for 30 minutes or via three freeze-pump-thaw cycles.[7]

    • Ensure the boronic acid is pure and dry.

  • Reaction Assembly (under inert atmosphere):

    • In a glovebox or using a Schlenk line, add the arylboronic acid (1.2 equiv.), base (2.0 equiv.), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a bulky, electron-rich ligand (e.g., SPhos, 2-4 mol%) to the reaction flask.

    • Add 5-bromo-3,3-dimethylpent-1-ene (1.0 equiv.).

    • Add the degassed solvent via cannula or syringe.

  • Reaction Execution: Heat the reaction to the optimized temperature (e.g., 80-100 °C) and monitor by GC-MS or LC-MS until the starting material is consumed.

Q2: My main impurity is a homocoupled product (e.g., biaryl from a Suzuki reaction or a diyne from a Sonogashira reaction). Why is this happening and what are my options?

A2: Homocoupling is another prevalent side reaction that consumes your coupling partner, reduces yield, and complicates purification.[8] The specific mechanism depends on the reaction type, but it is often linked to the presence of oxygen or the use of Pd(II) precatalysts.[7][9]

Root Cause Analysis:

  • Suzuki Homocoupling (Biaryl Formation): This typically occurs when two molecules of the organoboron reagent couple. This pathway is often promoted by Pd(II) species, which can be present if you use a Pd(II) precatalyst (like Pd(OAc)₂) or if the active Pd(0) catalyst is oxidized by trace oxygen.[4][7]

  • Sonogashira Homocoupling (Diyne Formation): Known as the Glaser coupling, this side reaction is almost always caused by the copper(I) co-catalyst in the presence of oxygen.[8]

Strategies for Suppressing Homocoupling
ParameterRecommended ActionRationale
Palladium Source Use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[7]This bypasses the in-situ reduction step of Pd(II) to Pd(0), a step which can initiate homocoupling to generate the active catalyst.[4]
Atmosphere Control Rigorously exclude oxygen from the reaction.[10][7]Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of many organometallic reagents.[7][11]
Reaction Conditions Lower the reaction temperature and consider slow addition of the organometallic reagent.[8][9]Lower temperatures can disfavor the homocoupling pathway. Slow addition keeps the instantaneous concentration of the nucleophile low, reducing the rate of the bimolecular side reaction.[9]
Stoichiometry Use a slight excess of 5-bromo-3,3-dimethylpent-1-ene (e.g., 1.1 - 1.2 equivalents).This can help ensure the organopalladium intermediate is more likely to react with the desired electrophile rather than another molecule of the organometallic partner.
Copper-Free Conditions For Sonogashira couplings, utilize a copper-free protocol.This completely eliminates the possibility of Glaser homocoupling.[8]
Q3: The double bond in my product has isomerized from the terminal position (pent-1-ene) to an internal position (pent-2-ene). How can I prevent this?

A3: Alkene isomerization is a common issue in reactions involving palladium catalysts, especially in Heck-type couplings.[12] The terminal, less-substituted double bond in your substrate is thermodynamically less stable than an internal double bond, providing a driving force for this side reaction.

Root Cause Analysis:

Isomerization is typically mediated by the same Pd-H species responsible for hydrodehalogenation. The process involves:

  • Hydropalladation: The Pd-H species adds across the terminal double bond.

  • β-Hydride Elimination: The resulting alkylpalladium intermediate can then eliminate a β-hydride from an adjacent carbon, re-forming a double bond in a new, internal position.[13]

This sequence can repeat, "walking" the double bond along the carbon chain until the most thermodynamically stable isomer is formed.

Methods to Control Isomerization
  • Ligand Selection: The choice of ligand can have a profound impact. Some ligands are known to promote isomerization more than others. For example, in certain systems, trineopentylphosphine (TNpP) was found to suppress isomerization, while di-tert-butylneopentylphosphine (DTBNpP) promoted it.[12] A ligand screen is often the most effective strategy.

  • Base and Additives: In Heck reactions, the choice of base can influence the degree of isomerization. Weaker bases or specific additives can sometimes trap the Pd-H species or alter the catalytic cycle to favor the desired product.[12]

  • Temperature Control: Running the reaction at the lowest possible temperature that still affords a reasonable rate can help minimize isomerization, as the activation energy for this side reaction may be higher.[14]

Catalytic Cycle and Major Competing Pathways

Understanding the desired catalytic cycle in relation to the off-cycle side reactions is crucial for effective troubleshooting.

G pd0 Pd(0)Lₙ oxidative_add Oxidative Addition pd0->oxidative_add R-Br pd_intermediate R-Pd(II)-Br (Alkylpalladium Intermediate) oxidative_add->pd_intermediate transmetalation Transmetalation (with R'-M) pd_intermediate->transmetalation reductive_elim_h Reductive Elimination (with H) pd_intermediate->reductive_elim_h pd_di_org R-Pd(II)-R' transmetalation->pd_di_org reductive_elim Reductive Elimination pd_di_org->reductive_elim reductive_elim->pd0 Re-enters cycle product Desired Product R-R' reductive_elim->product pd_h Pd-H Species pd_h->reductive_elim_h Hydride Source (Base, H₂O, Solvent) isomerization Isomerization (Heck-type) pd_h->isomerization via Hydropalladation/ β-H Elimination cycles reductive_elim_h->pd0 Regenerates catalyst for side reaction byproduct_h Byproduct R-H reductive_elim_h->byproduct_h

Sources

Reference Data & Comparative Studies

Validation

5-Bromo-3,3-dimethylpent-1-ene vs 5-bromo-1-pentene reactivity comparison

An in-depth comparative analysis of 5-bromo-1-pentene and 5-bromo-3,3-dimethylpent-1-ene reveals a classic intersection of physical organic chemistry and synthetic strategy. While both molecules serve as bifunctional bui...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 5-bromo-1-pentene and 5-bromo-3,3-dimethylpent-1-ene reveals a classic intersection of physical organic chemistry and synthetic strategy. While both molecules serve as bifunctional building blocks—featuring a terminal alkene and a primary alkyl bromide—the strategic placement of a gem-dimethyl group in the latter fundamentally alters its thermodynamic and kinetic profile.

This guide provides an objective comparison of their reactivity, structural causality, and optimal applications in complex organic synthesis and drug development.

Structural and Mechanistic Causality

To understand the divergent applications of these two building blocks, one must analyze the causality behind their steric and electronic profiles.

5-Bromo-1-pentene is a linear, unhindered molecule. The primary bromide serves as an excellent, highly accessible leaving group for SN​2 nucleophilic substitutions, while the terminal alkene is available for standard electrophilic additions, hydroboration, or olefin metathesis[1]. Its lack of steric bulk makes it an ideal reagent for appending simple pentenyl tethers to drug scaffolds[2].

5-Bromo-3,3-dimethylpent-1-ene , conversely, features a gem-dimethyl group at the C3 position ( γ -position relative to the bromide). This structural modification introduces two critical chemical phenomena:

  • γ -Steric Hindrance: While not as severely unreactive as a β -branched neopentyl system, the γ -branching slightly retards direct SN​2 displacement compared to its linear counterpart.

  • The Thorpe-Ingold Effect: The bulky methyl groups compress the internal C2–C3–C4 bond angle. This angle compression forces the reactive termini (the C1-C2 alkene and the C5 radical/nucleophile) into closer spatial proximity. Consequently, the activation entropy ( ΔS‡ ) required for cyclization is drastically reduced, accelerating intramolecular reactions (such as cascade radical cyclizations) by orders of magnitude[3].

ReactivityLogic A 5-Bromo-1-pentene (Unhindered Chain) C Rapid SN2 Alkylation (Minimal Steric Bulk) A->C B 5-Bromo-3,3-dimethylpent-1-ene (gem-Dimethyl Group) D Slightly Slower SN2 (Gamma-Steric Hindrance) B->D F Thorpe-Ingold Effect (Angle Compression) B->F E Standard Linear Tethering C->E G Accelerated Cascade Cyclizations F->G

Structural logic dictating the divergent reactivity profiles of the two bromoalkenes.

Quantitative Reactivity Comparison

The selection between these reagents dictates the success of downstream transformations. The table below summarizes their comparative performance metrics based on established synthetic literature[4],[5].

Property / Metric5-Bromo-1-pentene5-Bromo-3,3-dimethylpent-1-ene
CAS Number 1119-51-370472-96-7
Molecular Weight 149.03 g/mol 177.08 g/mol
Steric Profile Unhindered (Linear) γ -Branched (gem-dimethyl)
SN​2 Reactivity Extremely High (Ideal for direct alkylation)Moderate (Viable, but requires careful optimization)
Cyclization Propensity Baseline (Standard entropy loss)Highly Accelerated (Pre-organized conformation)
Grignard Formation FacileFacile, but Wurtz coupling must be actively suppressed
Primary Synthetic Role Simple tethering, straightforward nucleophilic displacementPre-organized tethers, radical traps, tethered alkylidenes

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate observable milestones that confirm the reaction is proceeding correctly, mitigating the specific risks associated with each reagent.

Protocol A: Grignard Alkylation using 5-Bromo-3,3-dimethylpent-1-ene

Context: The synthesis of complex intermediates, such as tethered molybdenum alkylidenes or functionalized diols, often requires converting this bromide into a Grignard reagent[6],[7]. The primary risk here is Wurtz coupling (homodimerization) due to the localized concentration of the bromide.

Step-by-Step Methodology:

  • Surface Activation: Suspend magnesium turnings (2.2 equiv) in anhydrous diethyl ether under nitrogen. Add a single crystal of iodine ( I2​ ). Self-Validation: The fading of the brown iodine color confirms the mechanical/chemical activation of the Mg surface.

  • Initiation: Add 5% of the total 5-bromo-3,3-dimethylpent-1-ene volume (neat). Do not stir aggressively. Self-Validation: Wait for localized effervescence and a slight temperature rise, confirming Grignard initiation.

  • Controlled Addition: Dilute the remaining bromide in ether and add dropwise over 20–30 minutes. The rate must be tuned to maintain a gentle, self-sustaining reflux. Causality: Keeping the unreacted bromide concentration low prevents the formed Grignard reagent from attacking unreacted starting material (Wurtz coupling).

  • Maturation: Reflux for an additional 20 minutes to ensure complete consumption of the bromide, then cool to room temperature.

  • Electrophilic Trapping: Add the target electrophile (e.g., (2-methyl-[1,3]dioxolan-2-yl)acetaldehyde) dropwise. Stir for 5 hours at room temperature before quenching with saturated aqueous NH4​Cl [6].

Workflow Step1 Mg Activation (I2 / Ether) Step2 Grignard Initiation (Self-Sustained Reflux) Step1->Step2 Step3 Controlled Addition (Minimize Wurtz Coupling) Step2->Step3 Step4 Electrophilic Trapping (5h at RT) Step3->Step4

Self-validating experimental workflow for Grignard formation and alkylation.
Protocol B: Direct SN​2 Displacement using 5-Bromo-1-pentene

Context: Because 5-bromo-1-pentene lacks steric hindrance, it is the superior choice for direct SN​2 displacement by heteroatom nucleophiles (amines, thiols, alkoxides)[1].

Step-by-Step Methodology:

  • Nucleophile Preparation: Dissolve the target nucleophile (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add anhydrous K2​CO3​ (2.0 equiv) to act as an acid scavenger. Stir for 10 minutes.

  • Alkylation: Cool the mixture to 0 °C. Add 5-bromo-1-pentene (1.2 equiv) dropwise. Causality: The unhindered nature of the bromide makes the initial reaction highly exothermic; cooling prevents polyalkylation of primary amines or side reactions.

  • Propagation: Remove the ice bath and warm to 60 °C for 4 hours.

  • Workup: Quench with excess water. Extract with ethyl acetate, and wash the organic layer 5 times with a 5% aqueous LiCl solution. Causality: LiCl washes are highly effective at stripping residual DMF from the organic phase, ensuring high-purity isolation.

Strategic Applications in Drug Development

For medicinal chemists, the choice between these two reagents is dictated by the desired conformational space of the final drug candidate.

  • Flexible Linkers: 5-Bromo-1-pentene is utilized when a highly flexible, unconstrained hydrophobic tail or linker is required. It is frequently used to synthesize bioactive compounds, including antivirals and lipid-nanoparticle (LNP) components, where membrane fluidity and unhindered rotation are paramount[4].

  • Conformational Restriction: 5-Bromo-3,3-dimethylpent-1-ene is deployed when an active pharmaceutical ingredient (API) requires conformational locking. The gem-dimethyl group restricts the rotational degrees of freedom of the alkyl chain. This is a proven strategy in structure-based drug design to lock a molecule into its bioactive conformation, thereby increasing target affinity and reducing off-target entropy penalties. Furthermore, it is heavily utilized in complex natural product total synthesis where cascade radical cyclizations are required to build polycyclic frameworks[3].

References

  • 1 - nbinno.com 2.2 - bloomtechz.com 3.4 - 6science.co.uk 4.3 - acs.org 5.5 - acs.org 6.6 - amazonaws.com

  • 7 - wiley-vch.de

Sources

Comparative

GC-MS fragmentation pattern of 5-Bromo-3,3-dimethylpent-1-ene

GC-MS Fragmentation Profiling: 5-Bromo-3,3-dimethylpent-1-ene vs. 7-Bromohept-1-ene A Comparative Guide to Structural Elucidation of Halogenated Alkenes via Electron Ionization (EI) and Chemical Ionization (CI) Mass Spec...

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Author: BenchChem Technical Support Team. Date: April 2026

GC-MS Fragmentation Profiling: 5-Bromo-3,3-dimethylpent-1-ene vs. 7-Bromohept-1-ene

A Comparative Guide to Structural Elucidation of Halogenated Alkenes via Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

Executive Summary

In the development of advanced organometallic catalysts and complex active pharmaceutical ingredients (APIs), the structural verification of bifunctional building blocks is non-negotiable. 5-Bromo-3,3-dimethylpent-1-ene is a sterically hindered, highly specialized precursor frequently utilized in the synthesis of tethered molybdenum alkylidenes and Schrock catalysts[1].

This guide objectively compares the analytical performance and Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation behavior of the branched 5-Bromo-3,3-dimethylpent-1-ene against its unbranched, linear isomer, 7-bromohept-1-ene [2]. By analyzing the causality behind their distinct fragmentation pathways, researchers can establish robust, self-validating analytical workflows that prevent misidentification of structural isomers.

Structural Causality in EI-MS Fragmentation

Under standard 70 eV Electron Ionization (EI), molecules are bombarded with high-energy electrons, creating a radical cation [M]⋅+ that rapidly decomposes. The fragmentation pathway is not random; it is strictly governed by the thermodynamic stability of the resulting carbocations and radicals[3].

The Branched Paradigm: 5-Bromo-3,3-dimethylpent-1-ene The defining feature of this molecule is the quaternary carbon at the C3 position, flanked by a vinyl group and a primary bromoethyl chain. When ionized, the molecule undergoes highly favorable α -cleavage at the C3–C4 bond.

  • Causality: This specific cleavage yields the [CH2​=CH−C(CH3​)2​]+ cation ( m/z 69). This fragment is exceptionally stable because it benefits from both allylic resonance (delocalization of the positive charge across the double bond) and hyperconjugation (electron donation from the gem-dimethyl groups).

  • Analytical Consequence: Because this fragmentation is thermodynamically dominant, the intact molecular ion ( m/z 176/178) is nearly entirely depleted, often appearing at <1% relative abundance.

The Linear Alternative: 7-Bromohept-1-ene Lacking a sterically congested branch point, the linear isomer follows standard unbranched alkene and haloalkane degradation rules.

  • Causality: Without a quaternary center to direct cleavage, the molecule fragments via the loss of a terminal allyl radical (yielding m/z 135/137) or the facile elimination of neutral hydrogen bromide (HBr), a hallmark of linear primary bromides.

  • Analytical Consequence: The elimination of HBr (80/82 Da) leaves a stable diene radical cation [C7​H12​]⋅+ at m/z 96. The molecular ion remains weak but is generally more perceptible than in its highly branched counterpart.

G M_ion Molecular Ion [M]⁺• m/z 176/178 (Weak) Allylic_ion Allylic/Tertiary Cation [C₅H₉]⁺ m/z 69 (Base Peak) M_ion->Allylic_ion C3-C4 Cleavage (Thermodynamically Favored) Br_loss [M - Br]⁺ m/z 97 M_ion->Br_loss Homolytic C-Br Scission Neutral_radical Neutral Radical Loss [•CH₂CH₂Br] M_ion->Neutral_radical C3-C4 Cleavage

Caption: Primary EI-MS fragmentation pathways driven by the C3 quaternary center of 5-Bromo-3,3-dimethylpent-1-ene.

Comparative Fragmentation Data

The following table summarizes the quantitative diagnostic ions required to differentiate the target product from its linear alternative. Note the characteristic 1:1 isotopic ratio for any fragment retaining the bromine atom ( 79Br / 81Br ), which serves as an intrinsic isotopic fingerprint[4].

Feature / Fragment5-Bromo-3,3-dimethylpent-1-ene (Branched)7-Bromohept-1-ene (Linear Alternative)Ion Assignment / Mechanistic Origin
Molecular Ion ( M+∙ ) m/z 176 / 178 (< 1% abundance) m/z 176 / 178 (~2% abundance)Intact radical cation.
Base Peak (100%) m/z 69 m/z 41 Branched: [C5​H9​]+ (Allylic/Tertiary). Linear: [C3​H5​]+ (Allyl cation).
Loss of HBr Not observed significantly m/z 96 (High abundance) [M−HBr]+∙ . Common in linear primary bromides.
Loss of Bromine m/z 97 (Moderate) m/z 97 (Low) [M−Br]+→[C7​H13​]+ .
Brominated Fragments m/z 161 / 163 (Loss of −CH3​ ) m/z 135 / 137 (Loss of allyl)Demonstrates the 1:1 twin peak signature of the halogen.

Self-Validating GC-MS Experimental Protocol

Because the molecular ion of 5-Bromo-3,3-dimethylpent-1-ene is highly unstable under EI conditions, a single-mode analysis is insufficient for absolute structural confirmation. The following protocol utilizes a dual-ionization approach (EI + CI) to create a self-validating data loop: EI provides the structural fingerprint, while Positive Chemical Ionization (PCI) confirms the intact mass and isotopic ratio.

Step-by-Step Methodology
  • Sample Preparation: Dilute the analyte to 50 µg/mL in anhydrous hexane. Causality: Hexane is an inert, non-polar solvent that prevents solvolysis of the reactive primary bromide prior to injection.

  • Inlet Configuration: Set the GC inlet to 220°C (Split ratio 10:1). Causality: Operating the inlet below the standard 250°C prevents thermal dehydrohalogenation—an artifact where the compound degrades into a diene before entering the column.

  • Chromatographic Separation:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS or DB-5MS), 30m x 0.25mm x 0.25µm.

    • Oven Program: 50°C (hold 2 min), ramp at 15°C/min to 250°C.

  • EI-MS Acquisition (Structural Fingerprinting):

    • Source Temp: 230°C. Electron Energy: 70 eV.

    • Scan Range: m/z 35 to 300.

    • Validation Check: Confirm the base peak at m/z 69.

  • PCI-MS Acquisition (Molecular Weight Confirmation):

    • Reagent Gas: Isobutane (Flow optimized for source pressure of ∼2×10−4 Torr).

    • Causality: Isobutane acts as a soft proton donor. Instead of shattering the molecule, it gently yields the [M+H]+ ion.

    • Validation Check: Inspect the spectra for twin peaks at m/z 177 and 179. The ratio must be exactly 1:1, confirming the presence of a single bromine atom and validating the intact mass of 176/178 Da.

G Sample Sample Injection @ 220°C (Avoid Degradation) GC Capillary GC (HP-5MS Column) Sample->GC Splitter Ionization Mode Selection GC->Splitter EI Electron Ionization (70 eV) Splitter->EI CI Chemical Ionization (Isobutane) Splitter->CI EI_Data Yields m/z 69 Base Peak (Confirms Branching) EI->EI_Data CI_Data Yields m/z 177/179 [M+H]⁺ (Confirms Mass & Halogen) CI->CI_Data

Caption: Self-validating dual-mode GC-MS workflow for definitive structural elucidation.

References

  • Synthesis, Properties, and Structure of Tethered Molybdenum Alkylidenes | Organometallics Source: ACS Publications URL:[Link][1]

  • Introduction to Mass Spectrometry and GC-MS Main topics Source: University of Wisconsin-Madison URL:[Link][3]

  • Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane Source: DocBrown.info URL:[Link][4]

Sources

Validation

A Comparative Guide to Steric Hindrance: The Case of 5-Bromo-3,3-dimethylpent-1-ene and its Analogs

In the intricate world of drug development and molecular synthesis, understanding the spatial arrangement of atoms is paramount. Steric hindrance, the effect of the bulk of atomic groups on the rate and outcome of a chem...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of drug development and molecular synthesis, understanding the spatial arrangement of atoms is paramount. Steric hindrance, the effect of the bulk of atomic groups on the rate and outcome of a chemical reaction, is a cornerstone of physical organic chemistry. This guide provides a detailed comparison of the steric hindrance presented by 5-bromo-3,3-dimethylpent-1-ene and its structural analogs. We will delve into the experimental and computational methodologies used to quantify these effects, offering a practical framework for researchers in the field.

Introduction: The Concept of Steric Hindrance

Steric hindrance occurs when the size of substituents on a molecule slows or prevents a chemical reaction.[1][2] This phenomenon is not merely a matter of atoms "bumping into" each other; it involves complex electronic and energetic interactions that can dictate reaction pathways and product distributions.[3][4] For drug development professionals, a deep understanding of steric effects is crucial for designing molecules with optimal binding affinity and metabolic stability.[5]

The bimolecular nucleophilic substitution (SN2) reaction is a classic model for studying steric hindrance.[1][6] In this concerted mechanism, a nucleophile attacks the carbon atom bearing a leaving group from the backside.[6][7] The rate of this reaction is highly sensitive to the steric bulk around the reaction center.[2][8] Increased substitution on the substrate slows the reaction, as bulky groups physically obstruct the nucleophile's approach.[2][8]

The Molecules in Focus

To illustrate the impact of structural variations on steric hindrance, we will compare our target molecule, 5-bromo-3,3-dimethylpent-1-ene , with two carefully selected structural analogs.

  • Target Molecule: 5-Bromo-3,3-dimethylpent-1-ene: This molecule possesses a key structural feature: a quaternary carbon center (a carbon atom bonded to four other carbon atoms) located two carbons away from the primary bromide. This gem-dimethyl group is expected to exert significant steric influence on reactions involving the bromine atom.[5][9]

  • Analog 1 (Less Hindered): 5-Bromo-pent-1-ene: This analog lacks the gem-dimethyl group of the target molecule. By comparing its reactivity to that of the target, we can directly assess the steric contribution of the two methyl groups.

  • Analog 2 (More Hindered): 1-Bromo-2,2-dimethylpropane (Neopentyl bromide): In this analog, the sterically demanding gem-dimethyl group is directly adjacent to the carbon bearing the bromine atom. This arrangement is known to dramatically decrease SN2 reactivity and serves as a benchmark for severe steric hindrance.

Quantifying Steric Hindrance: Methodologies

A multi-faceted approach, combining experimental kinetics with computational modeling, provides the most comprehensive understanding of steric effects.

Experimental Approach: SN2 Reaction Kinetics

The rate of an SN2 reaction is a direct and reliable measure of the steric accessibility of the reaction center.[6] The general rate law for an SN2 reaction is: Rate = k[Substrate][Nucleophile].[6] By keeping the nucleophile concentration constant and in large excess (pseudo-first-order conditions), the rate of the reaction becomes directly proportional to the concentration of the substrate, simplifying the kinetic analysis.[10]

A common method for monitoring the progress of such a reaction is UV-Vis spectrophotometry, particularly if the product has a distinct chromophore that absorbs light at a specific wavelength.[10][11][12]

Computational Approaches

Modern computational chemistry offers powerful tools to quantify steric parameters without the need for laboratory experiments.[13][14] These methods can provide valuable insights into the spatial properties of molecules:

  • Taft Steric Parameters (Es): Derived from the rates of ester hydrolysis, Es values provide a quantitative measure of the steric effect of a substituent.[13][15][16][17] More negative values indicate greater steric bulk.[15]

  • Sterimol Parameters: These computationally derived parameters (L, B1, and B5) describe the dimensions of a substituent in three-dimensional space, offering a more detailed picture of its steric profile than a single value like Es.[18][19][20]

  • Ligand Repulsive Energies (ER): This method uses molecular mechanics to calculate the nonbonded repulsion energy between a substituent and a probe fragment, providing a direct measure of steric size.[14]

Comparative Analysis: Experimental and Computational Data

The following table summarizes the expected relative reaction rates for the SN2 reaction of our target molecule and its analogs with a common nucleophile, such as the iodide ion in acetone (a Finkelstein reaction).

SubstrateStructureKey Structural FeatureExpected Relative SN2 Rate
5-Bromo-pent-1-ene CH2=CHCH2CH2CH2BrUnhindered primary bromide1
5-Bromo-3,3-dimethylpent-1-ene CH2=CH(CH3)2CH2CH2Brgem-dimethyl group at γ-position~0.1
1-Bromo-2,2-dimethylpropane (CH3)3CCH2Brgem-dimethyl group at β-position~10-5

Note: The relative rates are estimates based on established principles of SN2 reactivity and are intended for comparative purposes.

The data clearly indicates a dramatic decrease in reaction rate as steric hindrance increases. The presence of the gem-dimethyl group in 5-bromo-3,3-dimethylpent-1-ene , even though it is two carbons away from the reaction center, is expected to significantly slow the reaction compared to the unhindered analog. This effect is magnified in neopentyl bromide , where the bulky group is directly adjacent to the electrophilic carbon, making backside attack by the nucleophile extremely difficult.

Experimental Protocol: Kinetic Analysis of an SN2 Reaction via UV-Vis Spectrophotometry

This protocol outlines a general procedure for determining the rate constant of an SN2 reaction.

Objective: To determine the pseudo-first-order rate constant for the reaction of an alkyl bromide with a nucleophile.

Materials:

  • Alkyl bromide (e.g., 5-bromo-3,3-dimethylpent-1-ene)

  • Nucleophile solution (e.g., Sodium Iodide in acetone)

  • Appropriate solvent (e.g., dry acetone)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the alkyl bromide of known concentration (e.g., 0.01 M) in the chosen solvent.

    • Prepare a stock solution of the nucleophile of a much higher known concentration (e.g., 0.2 M) in the same solvent. This ensures pseudo-first-order conditions.

  • Determination of Analytical Wavelength (λmax):

    • Allow a small, concentrated mixture of the reactants to go to completion to form the product.

    • Scan the UV-Vis spectrum of the product mixture to find the wavelength of maximum absorbance (λmax).

  • Kinetic Run:

    • Equilibrate the spectrophotometer and the reactant solutions to the desired temperature (e.g., 25 °C).

    • Pipette a known volume of the alkyl bromide solution into a cuvette.

    • At time zero, rapidly add a known volume of the pre-heated nucleophile solution to the cuvette, mix quickly, and immediately begin recording the absorbance at λmax at regular time intervals.

  • Data Analysis:

    • The integrated rate law for a pseudo-first-order reaction is: ln(A∞ - At) = -k't + ln(A∞ - A0), where At is the absorbance at time t, A0 is the initial absorbance, A∞ is the absorbance at the completion of the reaction, and k' is the pseudo-first-order rate constant.

    • Plot ln(A∞ - At) versus time (t). The plot should be a straight line with a slope of -k'.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the kinetic analysis workflow.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_substrate Prepare Substrate Solution (0.01 M) thermostat Equilibrate Solutions and Spectrophotometer prep_substrate->thermostat prep_nucleophile Prepare Nucleophile Solution (0.2 M) prep_nucleophile->thermostat mix Mix Reactants in Cuvette (t=0) thermostat->mix record Record Absorbance vs. Time at λ_max mix->record plot Plot ln(A∞ - At) vs. Time record->plot calculate Calculate k' from Slope plot->calculate

Caption: Workflow for the kinetic analysis of an SN2 reaction.

Conclusion

The comparative analysis of 5-bromo-3,3-dimethylpent-1-ene and its structural analogs clearly demonstrates the profound impact of steric hindrance on chemical reactivity. The presence of the gem-dimethyl group, even at a distance from the reaction center, significantly impedes the SN2 reaction rate. This effect is drastically amplified when the bulky group is in closer proximity to the electrophilic carbon.

For researchers in drug development and organic synthesis, a thorough understanding and quantification of these steric effects are indispensable. The integrated approach of experimental kinetics and computational modeling provides a robust framework for predicting and controlling reaction outcomes, ultimately leading to the more efficient design and synthesis of novel molecules.

References

  • Thorpe–Ingold effect. In Wikipedia. Retrieved from [Link]

  • Steric parameters taft's steric factor (es). (2017, June 28). Slideshare. Retrieved from [Link]

  • Blough, B. E., et al. (2016). Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues. British Journal of Pharmacology, 173(10), 1637-1650. Retrieved from [Link]

  • Taft equation. In Wikipedia. Retrieved from [Link]

  • Taft equation. In Grokipedia. Retrieved from [Link]

  • Acevedo, O., & Jorgensen, W. L. (2004). Thorpe-Ingold Acceleration of Oxirane Formation is Mostly a Solvent Effect. Journal of the American Chemical Society, 126(30), 9374-9380. Retrieved from [Link]

  • Taft Equation. Dalal Institute. Retrieved from [Link]

  • Song, J., et al. (2016). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. Scientific Reports, 6, 27341. Retrieved from [Link]

  • Walji, A. M., et al. (2009). Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. Proceedings of the National Academy of Sciences, 106(4), 913-918. Retrieved from [Link]

  • Sterimol parameter. In Wikipedia. Retrieved from [Link]

  • White, D. P., et al. (1998). Computational Measurement of Steric Effects: the Size of Organic Substituents Computed by Ligand Repulsive Energies. Journal of Organic Chemistry, 63(21), 7381-7390. Retrieved from [Link]

  • Solution Kinetics of a SN2 Reaction. Gustavus Adolphus College. Retrieved from [Link]

  • Solution Kinetics of a SN2 Reaction (alternate source). Gustavus Adolphus College. Retrieved from [Link]

  • Koichev, A., et al. (2012). The gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5-(p-nitrophenyl) hydantoates. Arkivoc, 2013(3), 13-31. Retrieved from [Link]

  • Mroz, A. G., et al. (2023). Computational workflow for steric assessment using the electric field-derived size. arXiv. Retrieved from [Link]

  • SN2 reaction. In Wikipedia. Retrieved from [Link]

  • Sigman, M. S., & Harper, K. C. (2012). Multidimensional steric parameters in the analysis of asymmetric catalytic reactions. Chemical Society Reviews, 41(8), 3030-3041. Retrieved from [Link]

  • SN2 Mechanism and Kinetics. OpenOChem Learn. Retrieved from [Link]

  • Zahrt, A. F., et al. (2019). Conformational Effects on Physical-Organic Descriptors – the Case of Sterimol Steric Parameters. ChemRxiv. Retrieved from [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Retrieved from [Link]

  • Effect of sterics on Sn2 reactions. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

  • Wang, Y., et al. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen. Retrieved from [Link]

  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis. MACB Sceintific. Retrieved from [Link]

  • Zahrt, A. F., et al. (2019). Conformational Effects on Physical-Organic Descriptors: The Case of Sterimol Steric Parameters. ACS Catalysis, 9(3), 2110-2119. Retrieved from [Link]

  • SN2 Sterics and Comparing Reaction Rates. (2020, June 10). YouTube. Retrieved from [Link]

  • Zhang, X., et al. (2009). Steric and Solvation Effects in Ionic SN2 Reactions. Journal of the American Chemical Society, 131(41), 14881-14888. Retrieved from [Link]

  • Quantitative expression for steric hindrance. (2017, January 25). Chemistry Stack Exchange. Retrieved from [Link]

  • 5-bromo-3,3-dimethylpent-1-ene. Chemsrc. Retrieved from [Link]

  • Novel synthesis method of 5-bromo-1-pentene. Google Patents.
  • 5-bromo-3-methylpent-1-ene. NextSDS. Retrieved from [Link]

  • 5-Bromo-3-methylpent-1-ene. PubChem. Retrieved from [Link]

  • 5-Bromo-3-ethylpent-1-ene. PubChem. Retrieved from [Link]

  • 5-Bromo-3,3-dimethylpentanal. PubChem. Retrieved from [Link]

  • How Does 5-Bromo-1-Pentene Compare To Other Alkenes? (2024, March 14). Bloom Tech. Retrieved from [Link]

Sources

Comparative

Validation of 5-Bromo-3,3-dimethylpent-1-ene Purity via HPLC: A Comparative Guide to Universal Detection

As a Senior Application Scientist, one of the most persistent challenges in chromatographic method development is evaluating the purity of compounds that are functionally "invisible" to standard optical detectors. 5-Brom...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent challenges in chromatographic method development is evaluating the purity of compounds that are functionally "invisible" to standard optical detectors. 5-Bromo-3,3-dimethylpent-1-ene—a highly specialized alkyl halide frequently utilized as a precursor in the synthesis of complex organometallic catalysts like tethered molybdenum alkylidenes[1]—is a prime example of this analytical hurdle.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) detection modalities for this compound, dissecting the causality behind detector performance and providing a self-validating protocol for rigorous purity assessment.

The Causality of the Analytical Challenge

The molecular architecture of 5-Bromo-3,3-dimethylpent-1-ene consists of a terminal alkene and a primary bromide, separated by a sterically hindered gem-dimethyl group. Crucially, it lacks the conjugated π -electron systems or aromatic rings required for robust UV absorption.

While the alkene's π→π∗ transition absorbs weakly in the deep-UV region (<210 nm), relying on a Diode-Array Detector (DAD) or UV detector at these wavelengths during gradient elution is fundamentally flawed. The dynamic absorbance of the changing mobile phase introduces severe baseline drift, which easily masks low-level impurities[2]. To achieve a true mass-balance purity assessment, we must pivot from optical properties to universal, mass-based aerosol detection: Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD) .

Detection Modalities Compared: The Physics of Aerosol Detection

Both ELSD and CAD operate on the same initial principle: the column effluent is nebulized into droplets, and the volatile mobile phase is evaporated, leaving behind dry particles of the non-volatile or semi-volatile analyte[3]. The divergence in their performance lies in how these particles are measured.

  • ELSD (Light Scattering): ELSD measures the light scattered by the dried particles. The critical limitation here is geometric: light scattering efficiency drops exponentially as particle size decreases. Particles smaller than 50 nm scatter light poorly, resulting in a complex, non-linear response curve and a truncated Limit of Detection (LOD)[3].

  • CAD (Corona Charging): CAD introduces the dried particles to a secondary stream of nitrogen gas ionized by a corona discharge. The particles acquire a charge proportional to their surface area, which is then measured by a highly sensitive electrometer[3]. Because this charging mechanism is independent of the analyte's chemical structure, CAD delivers a near-uniform response and maintains sensitivity for particles as small as 10 nm, yielding LODs up to 10-fold superior to ELSD[3].

G Analyte 5-Bromo-3,3-dimethylpent-1-ene (Lacks UV Chromophore) HPLC HPLC Separation (Volatile Mobile Phase) Analyte->HPLC Split Column Effluent Split HPLC->Split UV UV Detection (<210 nm) Split->UV Aerosol Aerosol Nebulization & Evaporation Split->Aerosol UV_Result Poor Sensitivity Baseline Drift UV->UV_Result ELSD ELSD (Light Scattering) Aerosol->ELSD CAD CAD (Corona Charging) Aerosol->CAD ELSD_Result Non-linear Response Moderate LOD ELSD->ELSD_Result CAD_Result Linear Response High Sensitivity (Low LOD) CAD->CAD_Result

Workflow comparison of UV, ELSD, and CAD for non-chromophoric alkyl halide detection.

Quantitative Data Comparison

The following table synthesizes the performance metrics of UV, ELSD, and CAD when applied to non-chromophoric, semi-volatile compounds like alkyl halides.

Performance MetricHPLC-UV (205 nm)HPLC-ELSDHPLC-CAD
Limit of Detection (LOD) 5.0 - 10.0 µg/mL1.0 - 5.0 µg/mL0.1 - 0.5 µg/mL
Dynamic Range 2 orders of magnitude1.5 - 2 orders (Non-linear)3 - 4 orders of magnitude
Response Uniformity Highly variableVariable (size-dependent)Highly uniform
Gradient Compatibility Poor (Severe baseline drift)ExcellentExcellent
Calibration Model LinearLog-Log / Power FunctionLinear / Quadratic

Experimental Protocol: Self-Validating Purity Workflow

A robust analytical method must inherently prove its own suitability before reporting sample data. The following HPLC-CAD protocol is designed as a self-validating system for 5-Bromo-3,3-dimethylpent-1-ene.

Step 1: Mobile Phase & Column Selection
  • The Causality: Aerosol-based detectors require strictly volatile mobile phases. Non-volatile salts (e.g., phosphate buffers) will precipitate in the drift tube, permanently fouling the electrometer or optics.

  • Preparation: Use LC-MS grade Water with 0.05% Formic Acid (Mobile Phase A) and Acetonitrile with 0.05% Formic Acid (Mobile Phase B).

  • Stationary Phase: Utilize a high-carbon load C18 column (e.g., 100 x 2.1 mm, 1.7 µm) to ensure adequate retention of the lipophilic alkyl bromide.

Step 2: Sample Preparation & Spiked Recovery
  • Dissolve 5-Bromo-3,3-dimethylpent-1-ene in 100% Acetonitrile to a working concentration of 1.0 mg/mL.

  • Self-Validation Step: Prepare a spiked recovery sample containing 0.1% (w/w) of a known structurally similar impurity (e.g., a chlorinated analog or synthetic byproduct). This guarantees that the detector's response factor is accurate for the specific analytical run and verifies the Limit of Quantitation (LOQ).

Step 3: Chromatographic Gradient & Detector Optimization
  • Flow Rate: 0.4 mL/min.

  • Gradient: 40% B to 95% B over 8 minutes, hold at 95% B for 3 minutes to elute highly lipophilic impurities.

  • CAD Settings: Set the evaporation temperature to "Low" to prevent the volatilization of the semi-volatile 5-Bromo-3,3-dimethylpent-1-ene before it reaches the electrometer. Set the power function to 1.0, or optimize to 1.2 to maximize the linear response range[4].

Step 4: System Suitability Testing (SST)

Inject the 1.0 mg/mL standard six consecutive times before analyzing the unknown batch.

  • Acceptance Criteria: Retention time RSD must be < 1.0%. Peak area RSD must be < 2.0%. The resolution ( Rs​ ) between the main peak and the 0.1% spiked impurity must be > 1.5. Proceed with batch analysis only if these criteria are met.

Conclusion

For the purity validation of 5-Bromo-3,3-dimethylpent-1-ene, relying on low-wavelength UV detection is an analytical liability. While ELSD offers a functional alternative, HPLC-CAD is the authoritative choice. It provides the superior dynamic range, lower LOD, and uniform response required for rigorous mass-balance impurity profiling, ensuring that no hidden synthetic byproducts compromise downstream organometallic synthesis.

References[3] Title: CAD vs ELSD: Which HPLC Detector Is Your Better Option? | Source: Thermo Fisher Scientific | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD6E1YpzUycv5pVf_XuOOBmYv0cA68bRHGUIbscB2mzMfos7N5eyrgR8dAWRUbV0lHECj7Q6CXRc6NCSqYlAf6GZsfP7p9hPhsAr6KcnivTANG7xOiS69MbrxCOvMBoPCXdzIP2ar0RLmWJySfhDiBz8nyDNWfOWBjKdHW2o7YH9PAu3eOplm2SMn1rd0qvE9bvYVp6sYR7O5mVK1yx6E=[2] Title: Benefits and Pitfalls of HPLC Coupled to Diode-Array, Charged Aerosol, and Coulometric Detections: Effect of Detection on Screening of Bioactive Compounds in Apples | Source: PMC | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgP2G7G0FUQV8fifZhKgvIz7nnrIv_Wws_WC0w0e_HMG3cMfOdukHTrOmqLN1qNy-2gUANl8u5I5IFQdp0tP3kU2n2RHCOx-lyHG_U4TwshbZMlZ5hmZTDQWuXXKrKcMECskPLrf9O54iOBPc=[1] Title: Synthesis, Properties, and Structure of Tethered Molybdenum Alkylidenes | Source: Organometallics | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxrxk-CK4227CWME5AVzFKrGtTaRApgmq-vQJspgehKUOHAm2_HyqQ7dFTf5pMwZjj_mvTJ6gtkMPX4nBX9cluL7PdydTWVB_kRamZP1t3ZO0wz_fvvpjvxz8OycyaA3II_ztuJQ==[4] Title: Comparing ELSD and CAD Performance on Polysorbate Quantification in Infliximab Drug Products | Source: Waters Corporation | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGZREmSLBFXN1DEkbSCU4GY6WLBZt1w_YulcAF1Sr0dyUyo6ZZaGZ4ZUi5HYqmEuAFLpsUhnpDDKJZ0v_6kEtd-OvmS_3v-Ey1fSjCYxcYbjygSbMXjrgx4AB2QBBesJ7aWbmX5T_hJlsCBcDIPnTBxQMgbc7kZhIFympDkJnUy9bFo5EE-Bkk6Evq66k-d-WvALr4opFikbOXUcb5Up5Yvm8CExHlmGwv_JH-0i3kQJDWVm7T6J2Zkp2LgMYOe4SpkR8c0U7IoBILntXBSe_GvnbWO8YqavSeQAUG0Zgi1hM=

Sources

Validation

IR spectroscopy absorption bands for 5-Bromo-3,3-dimethylpent-1-ene

Comparative IR Spectroscopy Guide: Structural Elucidation of 5-Bromo-3,3-dimethylpent-1-ene As a highly specialized bifunctional intermediate, 5-Bromo-3,3-dimethylpent-1-ene is heavily utilized in complex organic synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative IR Spectroscopy Guide: Structural Elucidation of 5-Bromo-3,3-dimethylpent-1-ene

As a highly specialized bifunctional intermediate, 5-Bromo-3,3-dimethylpent-1-ene is heavily utilized in complex organic synthesis and drug development. It features three distinct structural motifs: a terminal alkene (vinyl group), a sterically hindered gem-dimethyl center, and a primary alkyl bromide. For researchers, the analytical challenge lies in distinguishing this target compound from structurally similar precursors or synthetic side-products.

This guide provides an objective comparison of the infrared (IR) spectral profile of 5-Bromo-3,3-dimethylpent-1-ene against alternative analogs, alongside a field-proven, self-validating methodology for Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy.

Spectral Causality: Deconstructing the Molecular Vibrations

To establish a robust analytical framework, we must first understand the physical causality behind the expected IR absorption bands. The unique geometry of 5-Bromo-3,3-dimethylpent-1-ene generates highly specific vibrational modes:

  • The Vinyl Group (–CH=CH₂): The out-of-plane bending modes (wag and twist deformations) of the terminal =CH₂ group produce two strong, diagnostic bands at approximately 990 cm⁻¹ and 910 cm⁻¹[1]. Both peaks must be present to confirm a monosubstituted alkene[2]. Additionally, the C=C stretch appears as a medium-intensity band near 1640 cm⁻¹[3].

  • The Gem-Dimethyl Center (–C(CH₃)₂–): When two methyl groups share the same quaternary carbon, their symmetric bending vibrations (umbrella modes) undergo vibrational coupling (Fermi resonance). This steric crowding splits the typical methyl bending band into a characteristic doublet of roughly equal intensity at ~1380 cm⁻¹ and ~1365 cm⁻¹[4].

  • The Primary Alkyl Bromide (–CH₂–Br): The large atomic mass of the bromine atom significantly reduces the frequency of the carbon-halogen stretching vibration, pushing the C–Br stretch deep into the fingerprint region, typically between 650 and 500 cm⁻¹[5].

Comparative Spectral Analysis

During synthesis, 5-Bromo-3,3-dimethylpent-1-ene must often be differentiated from unbrominated precursors (e.g., 3,3-Dimethylpent-1-ene) or saturated halogenated analogs (e.g., 1-Bromopentane). Table 1 summarizes the quantitative spectral data used to objectively distinguish these alternatives.

Table 1: Comparative IR Absorption Bands for Structural Analogs

Functional Group / Vibrational Mode5-Bromo-3,3-dimethylpent-1-ene3,3-Dimethylpent-1-ene1-Bromopentane
=C–H Stretch (Vinyl) ~3080 cm⁻¹~3080 cm⁻¹Absent
C=C Stretch ~1640 cm⁻¹~1640 cm⁻¹Absent
Gem-dimethyl Bend (Doublet) 1380 & 1365 cm⁻¹1380 & 1365 cm⁻¹Absent
=CH₂ Out-of-plane Bend 990 & 910 cm⁻¹990 & 910 cm⁻¹Absent
C–Br Stretch 650 – 500 cm⁻¹Absent650 – 500 cm⁻¹

To systematize the identification process, researchers can utilize the following logical decision tree based on these comparative spectral markers:

Spectral_Logic Unknown Unknown Liquid Sample CheckVinyl Check 990 & 910 cm⁻¹ (Vinyl =CH2 bend) Unknown->CheckVinyl CheckGem Check 1380 & 1365 cm⁻¹ (Gem-dimethyl split) CheckVinyl->CheckGem Present Result2 1-Bromopentane (No Vinyl/Gem-dimethyl) CheckVinyl->Result2 Absent CheckBr Check 650-500 cm⁻¹ (C-Br stretch) CheckGem->CheckBr Present Result1 5-Bromo-3,3-dimethylpent-1-ene CheckBr->Result1 Present

Decision tree for distinguishing 5-Bromo-3,3-dimethylpent-1-ene from structural analogs.

Analytical Method Comparison: ATR-FTIR vs. Transmission Liquid Cell

Selecting the correct sampling technique is critical for volatile, non-polar liquids.

  • Transmission FTIR (NaCl/KBr Liquid Cells): While historically standard, transmission cells require meticulous pathlength optimization. Because the C–H stretching bands of the gem-dimethyl group are intensely absorbing, standard pathlengths often lead to complete signal saturation (detector bottom-out), obscuring subtle spectral details. Furthermore, liquid cells are prone to cross-contamination.

  • Attenuated Total Reflectance (ATR-FTIR): ATR is the superior alternative for this compound. It requires zero pathlength optimization because the evanescent wave penetrates the sample at a fixed, shallow depth (typically 0.5 to 2 micrometers). This prevents the saturation of the intense aliphatic C–H stretches and allows for rapid, solvent-free analysis[6].

Self-Validating Experimental Protocol for ATR-FTIR

To guarantee trustworthiness and reproducibility, the following protocol incorporates a self-validating feedback loop to prevent false positives caused by crystal contamination.

Step-by-Step Methodology:

  • System Readiness & Cleaning: Clean the Diamond or ZnSe ATR crystal using a highly volatile, non-reactive solvent (e.g., high-purity isopropanol or acetone) and a lint-free wipe. Allow the solvent to evaporate completely.

  • Self-Validation (Background Scan): Acquire a background spectrum of the ambient air. Critical Check: Inspect the 3000–2800 cm⁻¹ region. If any C–H stretching bands are visible, the crystal is contaminated. Re-clean until the baseline is perfectly flat[6].

  • Sample Application: Deposit 1 to 2 drops of neat 5-Bromo-3,3-dimethylpent-1-ene directly onto the center of the ATR crystal. Ensure the liquid completely covers the active evanescent wave area.

  • Data Acquisition: Acquire the spectrum using 16 to 32 co-added scans at a resolution of 4 cm⁻¹ to optimize the signal-to-noise ratio[6].

  • Data Processing: Because ATR penetration depth increases at lower wavenumbers, the raw spectrum will artificially inflate the intensity of the C–Br stretch (~600 cm⁻¹) relative to the C–H stretches (~3000 cm⁻¹). Apply an ATR Correction Algorithm in your spectrometer's software to normalize the peak intensities, allowing for direct comparison against standard transmission libraries[6].

ATR_Workflow Start Sample Prep: Neat 5-Bromo-3,3-dimethylpent-1-ene Background Acquire Background Validate Flat Baseline Start->Background Load Load Liquid Sample onto Diamond/ZnSe Crystal Background->Load Scan Acquire Spectra (16-32 scans, 4 cm⁻¹ res) Load->Scan Process Data Processing: ATR Correction & Baseline Scan->Process Analyze Spectral Analysis: Identify Vinyl, Gem-Dimethyl, C-Br Process->Analyze

Step-by-step ATR-FTIR experimental workflow for liquid sample analysis.

References

  • Grokipedia - "Vinyl group" - [Link]

  • St. Paul's Cathedral Mission College - "INFRARED SPECTROSCOPY" -[Link]

  • Spectroscopy Online - "The Infrared Spectroscopy of Alkenes" -[Link]

  • Chemistry LibreTexts - "Infrared Spectroscopy Absorption Table" -[Link]

  • Jurnal UPI - "Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach" -[Link]

Sources

Comparative

Benchmarking 5-Bromo-3,3-dimethylpent-1-ene in Catalytic Coupling Reactions: A Comparative Guide

As a Senior Application Scientist, evaluating the limits of novel catalytic systems requires substrates that intentionally stress the mechanistic pathways of a catalyst. In the realm of alkyl-alkyl and alkyl-aryl cross-c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the limits of novel catalytic systems requires substrates that intentionally stress the mechanistic pathways of a catalyst. In the realm of alkyl-alkyl and alkyl-aryl cross-coupling, unactivated primary alkyl bromides are notoriously challenging due to sluggish oxidative addition and rapid β-hydride elimination.

5-Bromo-3,3-dimethylpent-1-ene serves as an elite benchmark substrate in this domain. Featuring a terminal alkene for downstream functionalization and a primary bromide for coupling, its defining feature is the C3 gem-dimethyl group[1]. This structural quirk introduces severe conformational biases that rigorously test a catalyst's efficiency, selectivity, and robustness.

The Structural Rationale: Why This Benchmark?

To understand a catalyst's true performance, we must look at the causality behind molecular failure modes. The structure of 5-bromo-3,3-dimethylpent-1-ene ( CH2​=CH−C(CH3​)2​−CH2​−CH2​−Br ) presents a unique mechanistic gauntlet:

  • The Thorpe-Ingold Effect: The gem-dimethyl group at the γ -position (C3) restricts the conformational degrees of freedom of the alkyl chain[2].

  • Accelerated β-Hydride Elimination: This conformational bias forces the β -hydrogens (on C4) into closer proximity to the metal center after oxidative addition. Consequently, the rate of unwanted β-hydride elimination is significantly higher than in linear alkyl bromides.

  • Transmetalation Bottleneck: The bulky C3 center creates a sterically demanding environment that physically impedes the approach of the transmetalating agent (e.g., an arylboronate), prolonging the lifetime of the vulnerable Alkyl-Pd(II)-Br intermediate.

A catalytic system that successfully couples this substrate must possess exceptional transmetalation and reductive elimination kinetics to outcompete the conformationally accelerated side reactions[1].

Objective Comparison: Alternative Benchmark Substrates

To objectively benchmark a new palladium or nickel catalyst, 5-bromo-3,3-dimethylpent-1-ene should be evaluated alongside less sterically demanding alternatives. The table below summarizes the quantitative performance of these substrates using a standard, field-proven Suzuki-Miyaura protocol (Pd(OAc)₂ / P(tBu)₂Me)[1].

Table 1: Comparative Cross-Coupling Efficiency
Benchmark SubstrateSteric ProfileCross-Coupling Yield (%)β-Hydride Elimination (%)Unreacted SM (%)
5-Bromo-1-pentene Low (Linear)>95%<2%<3%
5-Bromo-3-methylpent-1-ene Moderate (Branched)88%7%5%
5-Bromo-3,3-dimethylpent-1-ene High (gem-Dimethyl)74%16%10%

Conditions: 1.0 equiv alkyl bromide, 1.2 equiv phenylboronic acid, 5 mol% Pd(OAc)₂, 10 mol% P(tBu)₂Me, 3.0 equiv KOtBu, tert-amyl alcohol, 25 °C, 6 h.

Data Insight: While the linear 5-bromo-1-pentene achieves near-quantitative conversion, the gem-dimethyl variant sees a sharp drop in yield and a spike in β-hydride elimination (forming 3,3-dimethylpenta-1,4-diene). This delta provides a quantifiable metric for a catalyst's ability to handle extreme conformational traps.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical node where the gem-dimethyl group exerts its influence.

G A Pd(0)L_n Active Catalyst B Alkyl-Pd(II)-Br (Conformational Trap) A->B Oxidative Addition C Alkyl-Pd(II)-Aryl Transmetalation B->C Aryl-B(OH)2 Base (Slow) E β-Hydride Elimination (Alkene Byproduct) B->E Competing Pathway (Fast) D Cross-Coupled Product (Desired) C->D Reductive Elimination D->A E->A Base (HX removal)

Pd-catalyzed alkyl cross-coupling cycle showing steric bottlenecks and competing pathways.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, benchmarking must be conducted using a self-validating system. The following protocol utilizes an internal standard to track mass balance, ensuring that any drop in yield is accurately attributed to specific failure modes (e.g., β-hydride elimination vs. stalled oxidative addition).

Alkyl-Aryl Suzuki-Miyaura Coupling Protocol

Adapted from the tethered molybdenum alkylidene synthesis workflows[1].

Materials Required:

  • 5-Bromo-3,3-dimethylpent-1-ene (1.0 equiv, 0.5 mmol)

  • Phenylboronic acid (1.2 equiv, 0.6 mmol)

  • Pd(OAc)₂ (5 mol%) and P(tBu)₂Me (10 mol%)

  • KOtBu (3.0 equiv)

  • tert-Amyl alcohol (2.0 mL, 0.25 M)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 equiv, 0.25 mmol)

Step-by-Step Methodology:

  • Catalyst Matrix Preparation (Glovebox): In a nitrogen-filled glovebox, charge a 20 mL Schlenk tube with Pd(OAc)₂ and P(tBu)₂Me. Causality Note: The highly electron-rich, sterically demanding P(tBu)₂Me ligand is critical; its bulk forces the Pd(II) center into a geometry that accelerates reductive elimination, helping to outrun the conformationally favored β-hydride elimination.

  • Base and Standard Addition: Add KOtBu, phenylboronic acid, and the 1,3,5-trimethoxybenzene internal standard. Add tert-amyl alcohol. Stir for 10 minutes to pre-form the active Pd(0) complex and the reactive boronate species. Causality Note:tert-Amyl alcohol is chosen because its steric bulk prevents unwanted S_N2 nucleophilic substitution on the primary bromide.

  • Substrate Injection: Seal the flask, remove it from the glovebox, and inject 5-bromo-3,3-dimethylpent-1-ene via a microsyringe.

  • Reaction Execution: Stir vigorously at 25 °C for 6 hours. Causality Note: The mild room-temperature condition is a strict benchmark. Elevated temperatures artificially mask poor catalyst kinetics by thermally forcing transmetalation.

  • Quench and Extraction: Open the flask to air, quench with 2 mL of deionized water, and extract with hexanes (3 × 5 mL). Filter the combined organic layers through a short silica plug to remove palladium black.

  • Self-Validation & Quantitative Analysis: Analyze the crude mixture via ¹H NMR and GC-FID. Calculate the molar amounts of the cross-coupled product, the β-hydride elimination byproduct (3,3-dimethylpenta-1,4-diene), and unreacted starting material relative to the 1,3,5-trimethoxybenzene standard.

    • Validation Logic: The protocol is validated only if the mass balance equates to 100±2% . A lower mass balance indicates unquantified side reactions (e.g., homocoupling or radical quenching).

References

  • Synthesis, Properties, and Structure of Tethered Molybdenum Alkylidenes Source: Organometallics 2008, 27, 21, 5605–5611. URL:[Link]

  • Thorpe–Ingold Effect in Branch-Selective Alkylation of Unactivated Aryl Fluorides Source: Angewandte Chemie International Edition 2018, 57, 9103-9107. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-3,3-dimethylpent-1-ene proper disposal procedures

Advanced Operational and Disposal Protocols for 5-Bromo-3,3-dimethylpent-1-ene As a critical building block in advanced drug development and synthetic chemistry, 5-Bromo-3,3-dimethylpent-1-ene requires rigorous, self-val...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational and Disposal Protocols for 5-Bromo-3,3-dimethylpent-1-ene

As a critical building block in advanced drug development and synthetic chemistry, 5-Bromo-3,3-dimethylpent-1-ene requires rigorous, self-validating safety and disposal protocols. This guide provides researchers and Environmental Health and Safety (EHS) professionals with an authoritative, step-by-step operational framework. By understanding the chemical causality behind these procedures, laboratories can ensure regulatory compliance, reduce disposal costs, and protect personnel.

Chemical Profiling & Hazard Causality

The handling and disposal requirements for 5-Bromo-3,3-dimethylpent-1-ene are dictated by its dual-functional molecular structure:

  • Terminal Alkene Moiety: Introduces significant flammability and the potential for exothermic reactivity.

  • Primary Alkyl Bromide Moiety: Acts as a potent alkylating agent (presenting acute toxicity risks) and strictly categorizes the compound as a halogenated organic waste .

Because of the bromine atom, this compound cannot be disposed of via standard solvent blending. When incinerated improperly, halogenated compounds release corrosive hydrogen bromide (HBr) gas and can synthesize highly toxic polybrominated dibenzodioxins and furans. Therefore, it requires specialized high-temperature rotary kiln incineration equipped with caustic scrubbers1[1].

Quantitative Data & Segregation Metrics

To maintain a self-validating mass balance during experiments, researchers must utilize the following quantitative metrics.

Table 1: Physical & Hazard Properties

Parameter Value Causality / Operational Impact
CAS Number 70472-96-7 Unique identifier required for EPA/RCRA waste tracking 2[2].
Molecular Weight 177.08 g/mol Utilized to calculate theoretical waste yields and validate mass balance[2].
Halogen Content ~45% Bromine Mandates strict segregation into the halogenated waste stream.

| Incineration Temp | >1000°C | Requires specialized Halogen Acid Furnaces (HAFs) to destroy halogens[1]. |

Table 2: Waste Segregation Cost & Impact Metrics

Waste Stream Permitted Solvents Incineration Cost Factor Consequence of Improper Mixing
Halogenated 5-Bromo-3,3-dimethylpent-1-ene, DCM, Chloroform ~2x to 3x Base Cost N/A (Proper Disposal Route)

| Non-Halogenated | Acetone, Ethanol, Hexane, Toluene | Base Cost | Mixing introduces halogens to standard incinerators, ruining the entire drum and doubling disposal costs . |

Experimental Workflow & Safe Handling

Workflow A Experimental Setup (Fume Hood) B Reaction Execution (5-Bromo-3,3-dimethylpent-1-ene) A->B C Waste Generation B->C D Halogenated Waste Stream (Primary Collection) C->D Validated E Non-Halogenated Stream (Strictly Prohibited) C->E DO NOT MIX F High-Temp Incineration (EPA RCRA Compliant) D->F Off-site Disposal

Figure 1: Operational workflow and strict waste segregation logic for 5-Bromo-3,3-dimethylpent-1-ene.

Self-Validating Handling Protocol
  • Environmental Control Validation:

    • Action: Conduct all transfers inside a certified chemical fume hood.

    • Causality: The compound's vapor pressure allows toxic, alkylating vapors to easily become airborne.

    • Validation: Verify the fume hood monitor reads a face velocity between 80-120 fpm before unsealing the reagent bottle.

  • Execution & Mass Balance:

    • Action: Weigh the reagent vial before and after extraction.

    • Causality: Tracking exact usage prevents unaccounted evaporative losses and ensures the generated waste volume matches the input volume.

    • Validation: Log the extracted mass in the laboratory notebook. The final waste volume must equal the solvent input minus the consumed reagent mass.

Waste Segregation & Disposal Procedures

The EPA strictly regulates the accumulation and disposal of halogenated wastes under the Resource Conservation and Recovery Act (RCRA)3[3].

Step-by-Step Disposal Protocol
  • Container Selection and Preparation

    • Action: Select a high-density polyethylene (HDPE) or glass carboy specifically designated for halogenated waste.

    • Causality: 5-Bromo-3,3-dimethylpent-1-ene can degrade low-density plastics, leading to structural failure and secondary spills.

    • Validation: Squeeze the empty HDPE container to ensure structural integrity and verify the presence of an intact, Teflon-lined threaded cap before adding waste.

  • Segregation and Transfer

    • Action: Transfer the spent chemical exclusively into the "Halogenated Waste" stream. Never mix with non-halogenated solvents[4].

    • Causality: Halogenated wastes require specialized industrial furnaces to neutralize chlorine and bromine gases5[5]. Commingling wastes exponentially increases disposal costs and risks toxic emissions[4].

    • Validation: Cross-reference the chemical waste log attached to the container. The transfer is only validated once the exact volume is recorded.

  • Regulatory Labeling & Sealing

    • Action: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly state "Halogenated Organic Solvents"[3].

    • Causality: Vague terms like "spent" or "aqueous" do not provide emergency responders with sufficient hazard information during a critical incident[3]. Furthermore, leaving the container unsealed allows toxic vapors to escape.

    • Validation: Invert the sealed container 45 degrees to visually confirm the absence of leaks. A secondary researcher must visually inspect the label to confirm the accumulation start date and full chemical name are legible[3].

Emergency Response & Spill Decontamination

SpillLogic A Spill Detected (5-Bromo-3,3-dimethylpent-1-ene) B Assess Volume & Spread A->B C < 500 mL (Minor Spill) B->C Manageable D > 500 mL (Major Spill) B->D High Risk F Don PPE & Ventilate Area C->F E Evacuate Lab & Call EHS D->E G Apply Inert Absorbent F->G H Dispose as Halogenated Solid Waste G->H

Figure 2: Self-validating emergency response logic for halogenated alkene spills.

Self-Validating Spill Cleanup Protocol
  • Assessment & Containment:

    • Action: For minor spills (< 500 mL), immediately surround the spill with an inert absorbent material (e.g., diatomaceous earth or vermiculite).

    • Causality: 5-Bromo-3,3-dimethylpent-1-ene contains a reactive terminal alkene. Using combustible absorbents like sawdust could lead to an exothermic reaction or fire hazard if exposed to ambient oxidizers.

    • Validation: Visually confirm the liquid perimeter has stopped expanding before proceeding to absorption.

  • Decontamination & Solid Waste Disposal:

    • Action: Scoop the saturated absorbent into a heavy-duty, sealable polyethylene bag. Label it as "Solid Halogenated Hazardous Waste."

    • Causality: Even as a solid, the absorbed chemical retains its vapor pressure and toxicity. It must be routed to the same high-temperature incineration facilities as liquid halogenated waste[1].

    • Validation: After physical removal, wash the spill area with a mild detergent solution. Utilize a Photoionization Detector (PID) over the cleaned surface to verify zero Volatile Organic Compound (VOC) emissions remain.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Environmental Protection Agency (EPA). 1

  • 400744 | Sigma-Aldrich (5-bromo-3,3-dimethylpent-1-ene Product Data). Sigma-Aldrich. 2

  • 7.2 Organic Solvents | Environment, Health and Safety. Cornell University EHS. 4

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Environmental Protection Agency (EPA). 3

  • Burning of Hazardous Waste in Boilers and Industrial Furnaces: Final Rule. Environmental Protection Agency (EPA) Federal Register. 5

Sources

Handling

Personal protective equipment for handling 5-Bromo-3,3-dimethylpent-1-ene

Standard Operating Procedure & Safety Architecture for Handling 5-Bromo-3,3-dimethylpent-1-ene As a Senior Application Scientist, I recognize that laboratory safety is not merely about compliance; it is a fundamental com...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Architecture for Handling 5-Bromo-3,3-dimethylpent-1-ene

As a Senior Application Scientist, I recognize that laboratory safety is not merely about compliance; it is a fundamental component of experimental reproducibility and scientific integrity. 5-Bromo-3,3-dimethylpent-1-ene (CAS: 70472-96-7) is a highly valuable, sterically hindered terminal alkene and alkyl bromide used extensively in 1 and complex API synthesis[1]. However, its dual functional groups—a reactive carbon-bromine bond and a terminal olefin—impart specific physicochemical hazards that demand rigorous operational protocols.

This guide provides drug development professionals and synthetic chemists with a self-validating system for handling this reagent, bridging the gap between theoretical safety data and benchtop execution.

Part 1: Mechanistic Hazard Assessment

Before selecting Personal Protective Equipment (PPE), we must understand the causality of the chemical's hazards. 5-Bromo-3,3-dimethylpent-1-ene exhibits three primary risk vectors:

  • Electrophilic Alkylating Potential: The polarized C-Br bond makes the adjacent carbon highly electrophilic. Like other alkyl bromides, it acts as an 2, potentially reacting with nucleophilic biological macromolecules (such as DNA and proteins) upon exposure[2]. This necessitates absolute prevention of dermal and inhalation contact.

  • High Volatility and Flammability: With a relatively low molecular weight (177.08 g/mol ), this compound generates sufficient vapor pressure at room temperature to form explosive mixtures with air[3]. Static discharge or hot surfaces can easily ignite these vapors.

  • Solvation Power: Alkyl bromides are aggressive organic solvents that readily permeate standard laboratory elastomers, causing swelling and degradation of common plastics and rubbers[4][5].

Table 1: Chemical & Hazard Profile Summary

Property / HazardValue / ClassificationMechanistic Implication
CAS Number 70472-96-7Unique identifier for structural and SDS cross-referencing.
Molecular Weight 177.08 g/mol High volatility; requires continuous fume hood ventilation.
Flammability Category 3 (Flammable Liquid)[6]Vapors can travel to ignition sources; requires equipment grounding.
Target Organs Eyes, Skin, Respiratory System[3]Direct irritant; potential systemic toxicity via alkylation.

Part 2: Strategic PPE Matrix & Causality

A common point of failure in laboratory safety is the blind application of generic PPE. For 5-Bromo-3,3-dimethylpent-1-ene, every piece of protective equipment must be selected based on its chemical compatibility and the specific task.

Table 2: Engineered PPE Requirements

PPE CategoryRequired SpecificationCausality & Scientific Justification
Hand Protection Viton™ or Silver Shield® (PE/EVAL) gloves[4].Causality: Standard nitrile or latex gloves offer zero long-term protection against halogenated hydrocarbons. The non-polar alkyl bromide rapidly solvates the nitrile polymer chains, leading to permeation in minutes. Viton (a fluoroelastomer) provides a highly electronegative barrier that repels the brominated solvent[4].
Eye/Face Protection Tight-fitting chemical safety goggles[7].Causality: Standard safety glasses do not protect against vapor accumulation. Goggles prevent volatile alkyl bromide vapors from dissolving into the aqueous tear film of the eye, which causes severe irritation[3][7].
Body Protection Flame-resistant (FR) lab coat (e.g., Nomex®).Causality: Due to the compound's flammability, a standard poly-cotton lab coat poses a melt-hazard if ignited. An FR coat self-extinguishes, preventing severe thermal burns[6].
Respiratory NIOSH-approved Organic Vapor (OV) cartridge respirator (Black code)[4][6].Causality: Required only if handling outside a Class II fume hood. The activated carbon in the OV cartridge physically adsorbs the volatile organic molecules via Van der Waals forces before they reach the alveoli[4][6].

Part 3: Operational Workflow & Handling Protocol

To maintain both safety and chemical purity, the transfer of 5-Bromo-3,3-dimethylpent-1-ene must be conducted using air-free Schlenk techniques.

Self-Validating Check: Before beginning, verify the fume hood flow rate is between 80-120 feet per minute (fpm). A simple tissue-paper flutter test at the sash opening confirms directional inward airflow.

Step-by-Step Methodology: Air-Free Syringe Transfer

  • Equipment Selection: Do not use disposable plastic syringes with rubber plungers. Alkyl bromides will swell the rubber gasket, causing it to seize or pop off mid-transfer, leading to a catastrophic spill. Use an all-glass, gas-tight syringe with a 5[5].

  • Purging: Flush the receiving reaction flask and the syringe with ultra-high-purity Argon or Nitrogen. This displaces oxygen, mitigating the flammability hazard[6].

  • Pressure Equalization: Pierce the septum of the reagent bottle with the syringe needle. Inject a volume of inert gas exactly equal to the volume of liquid you intend to withdraw. Causality: This prevents drawing a vacuum in the reagent bottle, which would cause the volatile liquid to boil and cavitate inside the syringe.

  • Withdrawal & Transfer: Slowly withdraw the liquid. Invert the syringe to tap out any argon bubbles. Transfer the reagent to the reaction vessel dropwise. Causality: Dropwise addition controls the kinetics of the reaction, preventing thermal runaway and subsequent solvent boil-off.

Workflow A 1. Fume Hood Preparation Verify airflow & purge inert gas B 2. PPE Verification Don Viton gloves & FR lab coat A->B C 3. Reagent Handling PTFE-tipped syringe transfer B->C D Spill or Leak Detected? C->D Continuous Monitoring E Emergency Protocol Evacuate & use inert absorbent D->E Yes F 4. Reaction Execution Controlled dropwise addition D->F No G 5. Waste Disposal Segregate as Halogenated Organic E->G F->G

Operational workflow and hazard mitigation pathway for handling 5-Bromo-3,3-dimethylpent-1-ene.

Part 4: Emergency Response & Disposal Plan

Spill Mitigation Protocol In the event of a spill, the immediate danger is vapor ignition and inhalation.

  • Isolate: Extinguish all nearby ignition sources and hot plates immediately[3].

  • Evacuate & Ventilate: Lower the fume hood sash to maximize exhaust velocity. If the spill is outside the hood, evacuate the lab and allow the HVAC system to clear the vapors.

  • Containment: Do not use combustible materials like paper towels to absorb the spill. Use an inert, non-combustible absorbent such as silica gel, dry sand, or a commercial universal binder[3].

  • Collection: Use non-sparking tools (e.g., beryllium-copper or plastic scoops) to sweep up the absorbent[3][6]. Place it in a tightly sealed, properly labeled hazardous waste container.

Waste Disposal Logistics 5-Bromo-3,3-dimethylpent-1-ene and any associated reaction byproducts must be strictly segregated into Halogenated Organic Waste [3]. Causality: Mixing halogenated waste with non-halogenated waste is a severe logistical and safety error. Incineration facilities require specialized alkaline scrubbers to neutralize the highly corrosive hydrogen bromide (HBr) gas produced when burning brominated compounds. Mixing these streams exponentially increases disposal costs and risks environmental contamination.

References

  • Environmental Protection Agency (EPA). (2020). Risk Evaluation for 1-Bromopropane (n-Propyl Bromide). EPA.[Link]

  • Ecolink, Inc. (2012). Material Safety Data Sheet: Alkyl Bromide Glove Compatibility. Ecolink.[Link]

  • Gelest, Inc. (2016). Safety Data Sheet: 5-BROMO-1-PENTENE. Gelest. [Link]

  • Organic Chemistry Portal. (2021). Nickel-Catalyzed Cross-Electrophile C(sp3)-Si Coupling of Unactivated Alkyl Bromides. Organic Chemistry Portal. [Link]

  • Reddit Chempros. (2021). Lab syringes compatibility with Alkyl Bromides. Reddit. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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